NCT-501
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXIBBYWVGWQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of NCT-501 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCT-501 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell (CSC) maintenance, chemoresistance, and tumor progression. This technical guide delineates the core mechanism of action of this compound in cancer cells, providing a comprehensive overview of its molecular interactions, effects on key signaling pathways, and its potential as a therapeutic agent. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a novel, theophylline-based small molecule inhibitor that demonstrates high potency and selectivity for ALDH1A1.[1] Overexpression of ALDH1A1 is a hallmark of cancer stem cells in various malignancies, including head and neck, ovarian, and breast cancers, and is associated with poor prognosis and resistance to conventional therapies. By targeting ALDH1A1, this compound aims to eradicate the CSC population, thereby overcoming chemoresistance and preventing tumor recurrence.
Core Mechanism of Action: Inhibition of ALDH1A1
The primary mechanism of action of this compound is the direct and selective inhibition of the enzymatic activity of ALDH1A1.[1] ALDH1A1 is a critical enzyme in the retinoic acid (RA) signaling pathway, responsible for the oxidation of retinal to retinoic acid.[2][3] Retinoic acid is a potent signaling molecule that regulates gene expression involved in cell proliferation, differentiation, and apoptosis.
By inhibiting ALDH1A1, this compound effectively blocks the production of retinoic acid within cancer cells. This disruption of RA homeostasis leads to a cascade of downstream effects that ultimately impair the survival and function of cancer stem cells.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the potency and selectivity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| hALDH1A1 IC50 | 40 nM | Human Aldehyde Dehydrogenase 1A1 | [4] |
| Selectivity (IC50) | |||
| hALDH1B1 | >57 µM | Human Aldehyde Dehydrogenase 1B1 | [4] |
| hALDH2 | >57 µM | Human Aldehyde Dehydrogenase 2 | [4] |
| hALDH3A1 | >57 µM | Human Aldehyde Dehydrogenase 3A1 | [4] |
| In Vivo Tumor Growth Inhibition | 78% | Cal-27 Cisplatin-Resistant Xenografts | [4] |
Effects on Cancer Cell Biology
The inhibition of ALDH1A1 by this compound translates into several observable anti-cancer effects, particularly targeting the cancer stem cell population.
Reduction of Cancer Stem Cell Population
This compound has been shown to reduce the proportion of ALDH-positive cells in cancer cell populations, as measured by the Aldefluor assay. This indicates a direct effect on the viability or phenotype of cancer stem cells.
Inhibition of Sphere Formation
A key characteristic of cancer stem cells is their ability to form three-dimensional spheroids in non-adherent culture conditions, a measure of their self-renewal capacity. This compound significantly inhibits the formation and growth of these tumorspheres, suggesting an impairment of CSC self-renewal.
Overcoming Chemoresistance
ALDH1A1 is a known contributor to chemoresistance, particularly to platinum-based agents like cisplatin (B142131). This compound has demonstrated the ability to re-sensitize cisplatin-resistant cancer cells to chemotherapy, highlighting its potential in combination therapies. In Cal-27 cisplatin-resistant derived xenografts, this compound treatment resulted in a 78% inhibition of tumor growth.[4]
Induction of Necroptosis
Recent studies have indicated that this compound can induce a form of programmed necrosis, known as necroptosis, in nasopharyngeal carcinoma (NPC) cells.[5] This finding suggests an alternative cell death pathway that can be activated by ALDH1A1 inhibition, which may be particularly relevant in apoptosis-resistant tumors.
Signaling Pathway Modulation
The primary signaling pathway affected by this compound is the retinoic acid (RA) signaling pathway.
The Retinoic Acid Signaling Pathway
By inhibiting ALDH1A1, this compound disrupts the conversion of retinal to retinoic acid. This leads to a decrease in the activation of the RAR/RXR heterodimer and subsequent modulation of gene transcription. Genes regulated by this pathway are involved in crucial cellular processes such as differentiation, proliferation, and apoptosis. The abrogation of this signaling is a key mechanism by which this compound exerts its anti-CSC effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Aldefluor Assay for ALDH Activity
This assay quantifies the population of cells with high ALDH enzymatic activity, a common marker for cancer stem cells.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cancer cell line of interest
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of the cancer cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube. This will serve as a negative control for background fluorescence.
-
Add the activated ALDEFLUOR™ reagent to both the "test" and "control" tubes.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Following incubation, centrifuge the cells and resuspend them in ALDEFLUOR™ Assay Buffer.
-
Analyze the cell populations using a flow cytometer. The ALDH-positive population will be identified as the brightly fluorescent cell population in the "test" sample that is absent in the "control" (DEAB-treated) sample.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells in vitro.
Materials:
-
Ultra-low attachment plates
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Cancer cell line of interest
-
This compound
Protocol:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates with sphere-forming medium.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, allowing for the formation of tumorspheres.
-
Count the number and measure the size of the tumorspheres in each well using a microscope.
-
Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%.
Cisplatin-Resistant Ovarian Cancer Xenograft Model
This in vivo model is used to evaluate the efficacy of this compound in overcoming chemoresistance.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cisplatin-sensitive ovarian cancer cell line (e.g., A2780)
-
Cisplatin
-
This compound
-
Calipers for tumor measurement
Protocol:
-
Establishment of Cisplatin-Resistant Tumors:
-
Inject cisplatin-sensitive ovarian cancer cells subcutaneously into the flank of the mice.
-
Once tumors are established, treat the mice with escalating doses of cisplatin over several weeks to induce resistance. Monitor tumor growth and animal well-being closely.
-
Tumors that continue to grow despite cisplatin treatment are considered resistant.
-
-
Efficacy Study:
-
Harvest the cisplatin-resistant tumors, dissociate them into single cells, and re-implant them into a new cohort of mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups:
-
Vehicle control
-
Cisplatin alone
-
This compound alone
-
Cisplatin in combination with this compound
-
-
Administer the treatments according to a predetermined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Visualizing Experimental Workflow
The following diagram illustrates the workflow for evaluating the efficacy of this compound in a cisplatin-resistant xenograft model.
Conclusion
This compound represents a promising therapeutic strategy for cancers characterized by a high cancer stem cell population and chemoresistance. Its potent and selective inhibition of ALDH1A1 disrupts the critical retinoic acid signaling pathway, leading to a reduction in the CSC pool, inhibition of self-renewal, and re-sensitization to conventional chemotherapy. The experimental protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel anti-cancer agent. Further research into the downstream molecular consequences of ALDH1A1 inhibition will continue to elucidate the full therapeutic potential of this compound.
References
- 1. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid modulates retinaldehyde dehydrogenase 1 gene expression through the induction of GADD153–C/EBPβ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Disruption of Aldh1a1 (Raldh1) Provides Evidence for a Complex Mechanism of Retinoic Acid Synthesis in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Reversing Chemoresistance: The Role of NCT-501 in Targeting ALDH1A1
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chemoresistance remains a formidable obstacle in the effective treatment of cancer. A growing body of evidence implicates the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a key driver of this resistance, largely through its role in detoxifying chemotherapeutic agents and promoting cancer stem cell (CSC) survival. NCT-501, a potent and selective inhibitor of ALDH1A1, has emerged as a promising therapeutic agent to counteract this phenomenon. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential in reversing chemoresistance and to facilitate further investigation into its clinical utility.
Introduction: The Challenge of Chemoresistance and the ALDH1A1 Connection
The development of resistance to chemotherapy is a major cause of treatment failure and cancer-related mortality. One of the key mechanisms underlying this resistance is the overexpression of detoxifying enzymes within cancer cells, which can neutralize the cytotoxic effects of chemotherapeutic drugs. Among these enzymes, Aldehyde Dehydrogenase 1A1 (ALDH1A1) has garnered significant attention.
ALDH1A1 is a cytosolic enzyme responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. In the context of cancer, elevated ALDH1A1 activity is frequently observed in cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. High ALDH1A1 expression has been correlated with poor prognosis and resistance to various chemotherapeutic agents, including cisplatin (B142131), paclitaxel, and cyclophosphamide, across a range of malignancies such as head and neck, breast, ovarian, and lung cancers.[1]
The role of ALDH1A1 in chemoresistance is multifaceted. It can directly detoxify aldehydes generated by the metabolic breakdown of chemotherapeutic drugs. Furthermore, through its production of retinoic acid, ALDH1A1 can activate signaling pathways, such as the PI3K/Akt and JAK/STAT3 pathways, that promote cell survival, proliferation, and the maintenance of a stem-like state.[2][3] This makes ALDH1A1 a compelling target for therapeutic intervention to overcome chemoresistance.
This compound: A Potent and Selective ALDH1A1 Inhibitor
This compound is a theophylline-based small molecule that has been identified as a potent and highly selective inhibitor of the ALDH1A1 isoenzyme.[4][5] Its selectivity for ALDH1A1 over other ALDH isozymes minimizes the potential for off-target effects, making it an attractive candidate for clinical development.
Mechanism of Action
This compound functions as a competitive inhibitor of ALDH1A1, binding to the enzyme's active site and preventing the oxidation of its aldehyde substrates.[5] By inhibiting ALDH1A1 activity, this compound is hypothesized to reverse chemoresistance through several mechanisms:
-
Increased Intracellular Drug Concentration: By blocking the detoxification of aldehyde-containing chemotherapeutic agents or their metabolites, this compound can increase their intracellular concentration and enhance their cytotoxic effects.
-
Sensitization of Cancer Stem Cells: this compound targets the ALDH1A1-high CSC population, reducing their ability to self-renew and rendering them more susceptible to chemotherapy.
-
Modulation of Pro-Survival Signaling: Inhibition of ALDH1A1 and the subsequent reduction in retinoic acid production can lead to the downregulation of pro-survival signaling pathways, such as PI3K/Akt and JAK/STAT3, thereby promoting apoptosis in cancer cells.
The following diagram illustrates the proposed mechanism of action of this compound in reversing chemoresistance.
Caption: Mechanism of this compound in reversing chemoresistance by inhibiting ALDH1A1.
Quantitative Data on this compound's Efficacy
Preclinical studies have provided compelling quantitative data supporting the role of this compound in reversing chemoresistance. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | Result | Reference |
| ALDH1A1 Inhibition (IC50) | Recombinant Human ALDH1A1 | This compound | 40 nM | [4] |
| Selectivity (IC50) | hALDH1B1, hALDH3A1, hALDH2 | This compound | >57 µM | [6] |
| Cell Viability | Cal-27 CisR (Cisplatin-Resistant Head and Neck Cancer) | This compound (20 nM) | 16% decrease (not statistically significant) | [6] |
| Spheroid Formation | Cal-27 CisR | This compound (40 nM) | Significant reduction in spheroid size and formation | [7] |
| Cell Migration | Cal-27 CisR | This compound (40 nM) | Significant reduction in migratory capacity | [7] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Type | Treatment | Result | Reference |
| Xenograft Mice | Cal-27 CisR derived | This compound (100 µ g/animal ; intratumoral; every alternate day for 20 days) | 78% inhibition in tumor growth | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
ALDH Activity Assay
This protocol is used to determine the enzymatic activity of ALDH1A1 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+
-
Aldehyde substrate (e.g., propionaldehyde)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
This compound or other test compounds
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the aldehyde substrate in a 96-well plate.
-
Add varying concentrations of this compound or the control vehicle to the wells.
-
Initiate the reaction by adding the ALDH1A1 enzyme.
-
Immediately measure the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Record measurements at regular intervals for a set period.
-
Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Caption: Workflow for the ALDH activity assay.
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells and the effect of inhibitors on this property.
Materials:
-
Cisplatin-resistant cancer cell line (e.g., Cal-27 CisR)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates (e.g., Corning Costar)
-
This compound
-
Cisplatin
-
Microscope with imaging capabilities
Procedure:
-
Culture the cancer cells as a monolayer.
-
Harvest the cells and resuspend them in the sphere-forming medium to create a single-cell suspension.
-
Seed the cells at a low density (e.g., 500 cells/well) in ultra-low attachment 96-well plates.
-
Treat the cells with different concentrations of this compound, cisplatin, or a combination of both.
-
Incubate the plates for 7-10 days to allow for spheroid formation.
-
Image the spheroids using a microscope and quantify their number and size using image analysis software.
Caption: Workflow for the spheroid formation assay.
In Vivo Xenograft Study
This protocol describes how to evaluate the in vivo efficacy of this compound in a mouse model of chemoresistant cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cisplatin-resistant cancer cells (e.g., Cal-27 CisR)
-
Matrigel
-
This compound
-
Cisplatin
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound + cisplatin).
-
Administer the treatments as per the defined schedule (e.g., intratumoral injection of this compound every other day).
-
Measure the tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot the tumor growth curves and perform statistical analysis to determine the significance of the treatment effects.
Signaling Pathways Implicated in this compound-Mediated Chemoresistance Reversal
The inhibition of ALDH1A1 by this compound has been shown to modulate key signaling pathways that are aberrantly activated in chemoresistant cancer cells.
The PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. In many cancers, this pathway is constitutively active, contributing to chemoresistance. ALDH1A1-mediated production of retinoic acid can activate the PI3K/Akt pathway. By inhibiting ALDH1A1, this compound can downregulate this pathway, thereby promoting apoptosis and sensitizing cancer cells to chemotherapy.
The JAK/STAT3 Pathway
The JAK/STAT3 pathway is another important signaling cascade involved in cell proliferation, differentiation, and survival. Its activation is associated with chemoresistance in various cancers. ALDH1A1 has been shown to activate the JAK/STAT3 pathway. This compound, by blocking ALDH1A1 activity, can lead to the inactivation of STAT3, thereby reducing the expression of anti-apoptotic proteins and increasing the sensitivity of cancer cells to chemotherapeutic agents.
The following diagram illustrates the interplay between ALDH1A1, these signaling pathways, and chemoresistance, and how this compound can disrupt this network.
Caption: Signaling pathways modulated by this compound to reverse chemoresistance.
Conclusion and Future Directions
This compound represents a promising new strategy for overcoming chemoresistance in cancer. Its high potency and selectivity for ALDH1A1, a key driver of drug resistance and cancer stem cell survival, make it a compelling candidate for further development. The preclinical data presented in this guide demonstrate its ability to resensitize resistant cancer cells to conventional chemotherapy, both in vitro and in vivo.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic effects of this compound with a broader range of chemotherapeutic agents and targeted therapies in various cancer models.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound treatment.
-
Clinical Translation: Conducting well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in cancer patients with chemoresistant tumors.
The continued exploration of ALDH1A1 inhibitors like this compound holds the potential to significantly improve the outcomes for cancer patients who have developed resistance to standard-of-care treatments. This technical guide serves as a foundational resource to support and inspire these critical research endeavors.
References
- 1. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | ALDH1A1 抑制剂 | MCE [medchemexpress.cn]
NCT-501: A Selective ALDH1A1 Inhibitor for Oncological Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a significant therapeutic target in oncology, primarily due to its role in cancer stem cell (CSC) biology, drug resistance, and tumor progression.[1][2][3] Elevated ALDH1A1 expression is correlated with poor prognosis in various malignancies, making it a compelling target for novel anti-cancer therapies.[3][4] NCT-501 is a potent and highly selective, theophylline-based small molecule inhibitor of ALDH1A1.[1][5] This document provides a comprehensive technical overview of this compound, including its biochemical properties, experimental protocols, and the underlying signaling pathways, to support its application in preclinical research and drug development.
Core Data Summary
Biochemical and Pharmacokinetic Properties of this compound
This compound distinguishes itself through its high potency and remarkable selectivity for ALDH1A1 over other ALDH isozymes.[5][6] This specificity is crucial for minimizing off-target effects and for precisely probing the function of ALDH1A1 in biological systems. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | [7] |
| Chemical Class | Theophylline-based | [5] |
| Mechanism of Action | Reversible Inhibition | [8] |
| IC50 (hALDH1A1) | 40 nM | [5][7] |
| Molecular Weight | 416.52 g/mol | [7] |
Table 1: General Properties of this compound
| Isozyme | IC50 | Selectivity (Fold vs. hALDH1A1) | Reference |
| hALDH1A1 | 40 nM | 1 | [5][9] |
| hALDH1B1 | >57 µM | >1425 | [5][9] |
| hALDH2 | >57 µM | >1425 | [5][9] |
| hALDH3A1 | >57 µM | >1425 | [5][9] |
Table 2: Selectivity Profile of this compound against Human ALDH Isozymes
| Parameter | Observation | Species | Reference |
| Absorption & Distribution | Well absorbed and distributed | CD1 Mice | [7] |
| Metabolism | Rapidly metabolized | CD1 Mice | [10] |
| Oral Bioavailability | Low due to hepatic metabolism | Preclinical Models | [8][10] |
| Permeability | Excellent | Caco-2 cells | [7] |
Table 3: Summary of In Vitro and In Vivo Pharmacokinetic Properties of this compound
Signaling Pathways and Experimental Workflows
ALDH1A1 Signaling Pathway
ALDH1A1 plays a crucial role in cellular detoxification by oxidizing aldehydes to carboxylic acids.[1] It is also a key enzyme in the synthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.[2][11] In cancer stem cells, ALDH1A1 is thought to contribute to their self-renewal and resistance to chemotherapy.[11]
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
This compound Discovery Workflow
The discovery of this compound was the result of a systematic drug discovery process, beginning with high-throughput screening to identify initial hits, followed by medicinal chemistry optimization to improve potency and drug-like properties.
Caption: Logical workflow for the discovery and development of this compound.
Experimental Protocols
Detailed experimental procedures are critical for the replication and extension of scientific findings. The following sections outline the methodologies for key assays used in the characterization of this compound.
ALDH1A1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ALDH1A1.
Principle: The enzymatic activity of ALDH1A1 is monitored by measuring the reduction of NAD+ to NADH, which results in an increase in fluorescence.
Materials:
-
Recombinant human ALDH1A1
-
NAD+
-
Aldehyde substrate (e.g., retinaldehyde)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound or test compound
-
384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add this compound dilutions, ALDH1A1 enzyme, and NAD+.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the aldehyde substrate.
-
Immediately measure the fluorescence at time 0 and then kinetically every minute for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition relative to a DMSO control and calculate the IC50 value using a suitable data analysis software.
Cell Viability Assay
This assay assesses the effect of this compound on the viability of cancer cell lines.
Principle: Cellular viability is determined using a reagent such as resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.
Materials:
-
Cancer cell line of interest (e.g., ovarian cancer, head and neck cancer)
-
Complete cell culture medium
-
This compound
-
Resazurin-based viability reagent
-
96-well clear bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Add the resazurin-based reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence of resorufin.
-
Calculate the percent viability relative to a vehicle-treated control and determine the EC50 value.
Cancer Spheroid Formation Assay
This assay evaluates the impact of this compound on the self-renewal capacity of cancer stem cells.
Principle: Cancer stem cells have the ability to form three-dimensional spheroids when cultured in non-adherent conditions.
Materials:
-
Cancer cell line with known spheroid-forming capacity
-
Stem cell-permissive, serum-free medium
-
Ultra-low attachment plates
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Dissociate cells into a single-cell suspension.
-
Plate the cells at a low density in ultra-low attachment plates with stem cell medium containing various concentrations of this compound.
-
Incubate for 7-14 days to allow for spheroid formation.
-
Image the spheroids and quantify their number and size.
-
Analyze the dose-dependent effect of this compound on spheroid formation efficiency.
Conclusion
This compound is a valuable research tool for investigating the role of ALDH1A1 in cancer biology. Its high potency and selectivity make it a superior probe compared to less specific ALDH inhibitors. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical studies aimed at validating ALDH1A1 as a therapeutic target and exploring novel treatment strategies for a variety of cancers. While this compound's pharmacokinetic profile suggests challenges for oral administration, its utility in preclinical in vivo studies via parenteral routes is established, providing a solid foundation for further research and development.[8][10]
References
- 1. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
understanding the function of ALDH1A1 in tumor progression
An In-depth Technical Guide on the Core Function of ALDH1A1 in Tumor Progression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1) is a cytosolic enzyme belonging to a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2][3][4] While physiologically involved in crucial processes like alcohol metabolism and the biosynthesis of retinoic acid (RA) from retinal, ALDH1A1 has emerged as a significant protein in oncology.[4][5] Elevated expression and activity of ALDH1A1 are now recognized as a hallmark of cancer stem cells (CSCs) in numerous solid tumors, including breast, lung, colon, and pancreatic cancers.[1][2][5][6][7] Its role extends beyond being a mere biomarker; ALDH1A1 actively participates in tumor initiation, progression, metastasis, and the development of therapeutic resistance, making it a compelling target for novel anti-cancer strategies.[6][8][9]
This technical guide provides a comprehensive overview of the core functions of ALDH1A1 in tumor progression, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks and workflows associated with its study.
Core Functions of ALDH1A1 in Carcinogenesis
ALDH1A1 contributes to tumor progression through several interconnected mechanisms:
-
Cancer Stem Cell (CSC) Maintenance: ALDH1A1 is a widely accepted marker for CSCs, a subpopulation of tumor cells responsible for tumor initiation, self-renewal, and recurrence.[1][2][6] High ALDH1A1 activity is used to isolate and enrich these tumor-initiating cells.[1] The enzyme helps maintain the "stemness" phenotype by regulating differentiation pathways, in part through its role in retinoic acid (RA) signaling.[3][6][10]
-
Chemotherapy and Radiation Resistance: A primary function of ALDH1A1 in cancer is its contribution to therapeutic resistance.[6][11][12] It achieves this through several means:
-
Detoxification: ALDH1A1 metabolizes and detoxifies chemotherapeutic agents, such as cyclophosphamide, that generate cytotoxic aldehydes.[6][12]
-
Redox Homeostasis: It protects cancer cells from oxidative stress by scavenging reactive oxygen species (ROS) and detoxifying reactive aldehydes generated by lipid peroxidation, thereby preventing apoptosis.[4][10]
-
DNA Repair: ALDH1A1 is implicated in altering signaling networks involved in DNA repair processes, helping CSCs survive DNA-damaging therapies.[6][8][11]
-
-
Regulation of Oncogenic Signaling Pathways: ALDH1A1 does not act in isolation but is integrated into a complex network of signaling pathways that drive tumor growth and metastasis.
-
Retinoic Acid (RA) Signaling: As a key enzyme in RA synthesis, ALDH1A1 converts retinal to RA.[4][10] RA then binds to nuclear receptors (RARs and RXRs) to regulate the transcription of genes involved in differentiation, proliferation, and apoptosis.[13] Dysregulation of this pathway by ALDH1A1 can promote stemness and resistance.[6][11]
-
Other Pathways: ALDH1A1 activity influences and is influenced by other major oncogenic pathways, including WNT/β-catenin, PI3K/AKT, Notch, and NF-κB, which collectively enhance CSC properties, cell proliferation, and survival.[5][6][8][10][11]
-
-
Tumor Microenvironment Modulation: Recent evidence shows ALDH1A1 can remodel the tumor microenvironment. For instance, in breast cancer, ALDH1A1 activity can lower the intracellular pH, leading to the activation of NF-κB signaling and secretion of GM-CSF.[8][14] This, in turn, promotes the expansion of myeloid-derived suppressor cells (MDSCs), fostering an immunosuppressive environment conducive to tumor growth.[8][14]
Data Presentation: ALDH1A1 Expression and Clinical Significance
The overexpression of ALDH1A1 is frequently associated with poor prognosis and advanced disease stages in a variety of cancers.
Table 1: Correlation of ALDH1A1 Expression with Clinicopathological Features and Prognosis.
| Cancer Type | ALDH1A1 Expression Status | Association with Clinicopathological Features | Impact on Prognosis | Reference(s) |
|---|---|---|---|---|
| Breast Cancer | High | Associated with triple-negative (TNBC) and HER2+ subtypes. | Independent marker of poor prognosis, especially in luminal and TNBC tumors. | [6] |
| Lung Cancer | High | Positively correlated with higher tumor stage and grade. | Associated with poor survival in non-small cell lung cancer (NSCLC) patients. | [1][4][8] |
| Colorectal Cancer | High | Significantly increased in tumor tissue compared to adjacent normal tissue. | Associated with chemoresistance. | [10][15] |
| Gastric Cancer | High | Associated with larger tumor size, deeper invasion, and lymph node metastasis. | Independent prognostic factor for lower overall and recurrence-free survival. | [8] |
| Ovarian Cancer | High | Levels increase after neoadjuvant chemotherapy. | Associated with chemotherapy resistance and shorter overall survival. | [6][11] |
| Prostate Cancer | High | Drives tumor progression and metastasis. | Positioned as a promising therapeutic target to prevent metastasis. | [10] |
| Melanoma | High | Linked to the WNT/β-catenin pathway. | Promotes melanoma cell survival by detoxifying ROS. |[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of ALDH1A1 function. Below are protocols for key experiments.
ALDH Activity Measurement: The ALDEFLUOR™ Assay
This is the most common method for identifying and isolating viable cells with high ALDH activity using flow cytometry.
-
Principle: The ALDEFLUOR™ reagent (BAAA, BODIPY™-aminoacetaldehyde) is a non-toxic substrate for ALDH. In the presence of ALDH, BAAA is converted to a fluorescent product, BODIPY™-aminoacetate (BAA), which is retained inside the cell. The fluorescence intensity is proportional to ALDH activity. A specific ALDH inhibitor, N,N-diethylaminobenzaldehyde (DEAB), is used to establish the baseline fluorescence and define the ALDH-positive gate.
-
Materials:
-
ALDEFLUOR™ Kit (e.g., STEMCELL Technologies, #01700)
-
Single-cell suspension from cell culture or primary tissue
-
Flow cytometer
-
-
Protocol:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Activate the ALDEFLUOR™ reagent (BAAA) by adding it to the assay buffer as per the manufacturer's instructions.
-
Add 5 µL of the activated reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Add 5 µL of the DEAB inhibitor to the "control" tube. This sample serves as the negative control for gating.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ Assay Buffer.
-
Analyze the samples on a flow cytometer. Use the "control" (DEAB-treated) sample to set the gate for the ALDH-positive (ALDHbr) population.
-
Acquire data for the "test" sample to quantify the percentage of ALDHbr cells.[1][16][17][18]
-
ALDH1A1 Protein Expression Analysis: Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of ALDH1A1 protein within formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Principle: A primary antibody specific to ALDH1A1 binds to the antigen in the tissue section. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) binds to the primary antibody. Addition of a chromogenic substrate results in a colored precipitate at the antigen site, which can be visualized by light microscopy.
-
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum)
-
Primary antibody: Rabbit anti-ALDH1A1 polyclonal or mouse anti-ALDH1A1 monoclonal antibody
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
-
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by 100%, 95%, and 70% ethanol (2x3 min each), and finally rinse in distilled water.
-
Antigen Retrieval: Immerse slides in antigen retrieval solution and heat (e.g., using a pressure cooker or water bath at 95-100°C for 20 minutes). Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary ALDH1A1 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse with PBS. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Rinse with PBS. Apply DAB substrate solution and incubate until a brown color develops (typically 1-10 minutes). Stop the reaction by rinsing with water.
-
Counterstaining: Stain with hematoxylin for 1-2 minutes, "blue" in running tap water, and dehydrate through graded alcohols and xylene.
-
Mounting: Coverslip the slides using a permanent mounting medium.
-
Analysis: Evaluate staining intensity and percentage of positive cells using a light microscope.[15]
-
In Vivo Tumorigenicity Assessment: Xenograft Models
Xenograft models are used to assess the tumor-initiating capacity of ALDH1A1-positive cells in an in vivo setting.
-
Principle: Human cancer cells (either from cell lines or patient-derived tumors) are sorted into ALDH1A1-positive and ALDH1A1-negative populations. These populations are then implanted into immunocompromised mice to evaluate their ability to form tumors.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
ALDH1A1-positive and ALDH1A1-negative cancer cells, sorted by flow cytometry (see Protocol 1)
-
Matrigel or similar extracellular matrix
-
Sterile surgical instruments and syringes
-
-
Protocol:
-
Sort cancer cells into ALDH1A1-positive and ALDH1A1-negative populations.
-
Resuspend the sorted cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Prepare serial dilutions of cells for injection (e.g., 10,000, 1,000, 100 cells per injection).
-
Subcutaneously or orthotopically inject the cell suspensions into the flanks or relevant organ of the immunocompromised mice.
-
Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = (Length x Width²)/2).
-
Record the latency (time to tumor appearance) and incidence (number of tumors formed per injection) for each cell population and dilution.
-
The experiment is typically terminated when tumors reach a predetermined size (e.g., 1-1.5 cm³). The ability of the ALDH1A1-positive population to form tumors from a smaller number of cells indicates enhanced tumorigenic potential.[1][19][20]
-
Visualizations: Pathways and Workflows
Signaling Pathways
// Connections Chemo_Rad -> ALDH1A1 [label="Induces", color="#EA4335"]; Chemo_Rad -> ROS [color="#EA4335"]; ROS -> ALDH1A1 [label="Detoxifies", dir=back, color="#FBBC05"];
Retinal -> ALDH1A1 [label="Substrate", style=dashed, color="#4285F4"]; ALDH1A1 -> RA [label="Synthesizes RA", color="#4285F4"];
ALDH1A1 -> PI3K_AKT [label="Activates", color="#4285F4"]; ALDH1A1 -> WNT [label="Activates", color="#4285F4"]; ALDH1A1 -> NFkB [label="Activates", color="#4285F4"];
RA -> Stemness [color="#34A853"]; RA -> Proliferation [color="#34A853"]; PI3K_AKT -> Proliferation [color="#34A853"]; WNT -> Stemness [color="#34A853"]; WNT -> Metastasis [color="#34A853"]; NFkB -> Resistance [color="#34A853"];
ALDH1A1 -> Resistance [label="Detoxification", color="#4285F4"]; } end_dot Caption: Key signaling pathways influenced by ALDH1A1 in cancer.
Experimental Workflow
Logical Relationships
// Attributes attr1 [label="Metabolic Reprogramming\n(Retinoic Acid Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; attr2 [label="Detoxification of\nAldehydes (ROS, Chemo)", fillcolor="#F1F3F4", fontcolor="#202124"]; attr3 [label="Activation of\nPro-Survival Pathways\n(Wnt, NF-κB, AKT)", fillcolor="#F1F3F4", fontcolor="#202124"]; attr4 [label="Modulation of\nTumor Microenvironment", fillcolor="#F1F3F4", fontcolor="#202124"];
// Consequences cons1 [label="Cancer Stem Cell\nPhenotype", fillcolor="#34A853", fontcolor="#FFFFFF"]; cons2 [label="Therapeutic\nResistance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cons3 [label="Enhanced Proliferation\n& Angiogenesis", fillcolor="#FBBC05", fontcolor="#202124"]; cons4 [label="Immune\nEvasion", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Final Outcome outcome [label="Tumor Progression, Metastasis & Relapse", shape=box, style="filled", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12];
// Edges center_node -> attr1; center_node -> attr2; center_node -> attr3; center_node -> attr4;
attr1 -> cons1; attr2 -> cons2; attr3 -> cons3; attr4 -> cons4;
cons1 -> outcome; cons2 -> outcome; cons3 -> outcome; cons4 -> outcome; } end_dot Caption: Logical map of ALDH1A1's functions leading to tumor progression.
References
- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 9. Aldehyde Dehydrogenase-1A1 (ALDH1A1): The Novel Regulator of Chemoresistance in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Expression of Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a Prognostic Biomarker in Colorectal Cancer Using Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. stemcell.com [stemcell.com]
- 18. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. meliordiscovery.com [meliordiscovery.com]
The Potent and Selective ALDH1A1 Inhibitor, NCT-501: A Technical Guide to its Effects on Cellular Aldehyde Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for the detoxification of endogenous and exogenous aldehydes. One particular isozyme, ALDH1A1, has garnered significant attention in the field of oncology. Overexpressed in a variety of malignancies, ALDH1A1 is a key marker for cancer stem cells (CSCs) and is strongly associated with poor prognosis and therapeutic resistance.[1][2] This has positioned ALDH1A1 as a compelling target for novel anti-cancer therapies. NCT-501, a potent and selective theophylline-based inhibitor of ALDH1A1, has emerged as a critical research tool and a potential therapeutic candidate for targeting ALDH1A1-driven pathologies.[1][2] This technical guide provides an in-depth overview of this compound's effects on cellular aldehyde metabolism, detailing its biochemical activity, relevant experimental protocols, and its impact on key signaling pathways.
Quantitative Data Presentation
This compound exhibits high potency and selectivity for the ALDH1A1 isozyme. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Parameter | Value | Enzyme/Isozyme | Reference |
| IC50 | 40 nM | Human ALDH1A1 | [1] |
| IC50 | >57 µM | Human ALDH1B1 | [1] |
| IC50 | >57 µM | Human ALDH3A1 | [1] |
| IC50 | >57 µM | Human ALDH2 | [1] |
| In Vivo Efficacy | 78% tumor growth inhibition | Cal-27 CisR derived xenografts | [3] |
| Pharmacokinetics | - | - | [3] |
| Good absorption and distribution | CD1 Mice | [3][4] | |
| Rapid metabolism and/or excretion | CD1 Mice | [3][4] | |
| Low oral bioavailability | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the effects of this compound.
ALDH1A1 Enzymatic Assay
This protocol details the in vitro assay used to determine the inhibitory activity of this compound against ALDH1A1. The assay measures the production of NADH, a product of the ALDH1A1-catalyzed oxidation of an aldehyde substrate.
Materials:
-
Human ALDH1A1 enzyme
-
This compound
-
Propionaldehyde (B47417) (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 100 mM HEPES, pH 7.5, with 0.01% Tween 20
-
1536-well solid-bottom black plates
Procedure:
-
Dispense 3 µL of ALDH1A1 enzyme (final concentration 20 nM) or assay buffer (for no-enzyme control) into the wells of a 1536-well plate.
-
Using a pin-tool, transfer 23 nL of this compound at various concentrations (final concentration range typically from pM to µM) to the wells.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 1 µL of a substrate solution containing NAD+ (final concentration 1 mM) and propionaldehyde (final concentration 80 µM).
-
Centrifuge the plate at 1000 rpm for 15 seconds.
-
Immediately read the plate in kinetic mode on a suitable plate reader (e.g., ViewLux high-throughput CCD imager) using an excitation wavelength of 340 nm and an emission wavelength of 450 nm for 10 minutes.
-
Calculate the rate of NADH formation from the kinetic reads.
-
Determine the IC50 value of this compound by plotting the enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular Spheroid Formation and Viability Assays
These assays are critical for assessing the impact of this compound on the self-renewal and survival of cancer cells, particularly cancer stem cells, which often grow as spheroids in vitro. While specific protocols for this compound are not exhaustively detailed in the public domain, a general methodology is provided below, which can be adapted for specific cell lines like OV-90 or paclitaxel-resistant SKOV-3-TR cells.
Materials:
-
Cancer cell line of interest (e.g., OV-90, SKOV-3-TR)
-
This compound
-
Appropriate cell culture medium
-
Ultra-low attachment plates (for spheroid formation)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Paclitaxel (B517696) (for combination studies with SKOV-3-TR)
Spheroid Formation Protocol:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells to a single-cell suspension.
-
Seed a specific number of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment 96-well plates in their respective growth medium.
-
Treat the cells with varying concentrations of this compound.
-
Incubate the plates for a period of 7-14 days to allow for spheroid formation.
-
Visually inspect and image the spheroids regularly to assess their size and morphology.
Cell Viability Protocol:
-
After the desired incubation period for spheroid formation or for monolayer cultures, add a cell viability reagent (e.g., CellTiter-Glo® 3D) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence or fluorescence using a plate reader.
-
For combination studies with paclitaxel in SKOV-3-TR cells, cells would be co-treated with this compound and paclitaxel at various concentrations.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model, based on the study using the Cal-27 CisR cell line.
Materials:
-
Cal-27 CisR (cisplatin-resistant) head and neck squamous cell carcinoma cells
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a defined number of Cal-27 CisR cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (100 µ g/animal ) intratumorally every other day for a specified period (e.g., 20 days). The control group receives a vehicle control.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the percentage of tumor growth inhibition in the this compound treated group compared to the control group.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the potent and selective inhibition of ALDH1A1. This inhibition has significant downstream consequences on cellular signaling, particularly in the context of cancer and cancer stem cells.
Core Mechanism of Action
Figure 1: Core mechanism of this compound action.
This compound directly inhibits the enzymatic activity of ALDH1A1, preventing the conversion of reactive aldehydes to their corresponding carboxylic acids. This leads to an accumulation of cellular aldehydes, which can be cytotoxic and induce cellular stress.
Impact on Retinoic Acid Signaling
ALDH1A1 is a key enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.
Figure 2: this compound's effect on the Retinoic Acid signaling pathway.
By inhibiting ALDH1A1, this compound disrupts the production of RA, thereby altering the expression of RA-target genes. This can lead to a reduction in cell differentiation and an increase in apoptosis in cancer cells that are dependent on this pathway.
Modulation of Cancer Stem Cell Signaling Pathways
ALDH1A1 is intricately linked to the maintenance of cancer stem cell populations through its interaction with key developmental signaling pathways.
Figure 3: this compound's impact on key CSC signaling pathways.
The activity of ALDH1A1 is known to be regulated by and to influence critical CSC pathways such as Wnt/β-catenin and Notch. By inhibiting ALDH1A1, this compound can disrupt the positive feedback loops that maintain the CSC phenotype, leading to a reduction in self-renewal capacity and increased sensitivity to conventional chemotherapies.
Conclusion
This compound is a highly potent and selective inhibitor of ALDH1A1, a critical enzyme in cellular aldehyde metabolism and a key driver of cancer stem cell biology. Its ability to disrupt retinoic acid signaling and modulate key CSC pathways underscores its potential as a valuable tool for cancer research and as a promising therapeutic agent. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to facilitate further investigation into the therapeutic applications of targeting ALDH1A1 with this compound. Further research is warranted to fully elucidate the downstream signaling consequences of this compound and to optimize its therapeutic potential, particularly in overcoming its limitations in oral bioavailability.
References
- 1. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of Targeting ALDH1A1 with NCT-501: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in oncology, primarily due to its role in conferring chemoresistance and maintaining the cancer stem cell (CSC) phenotype. High ALDH1A1 activity is a prognostic marker for poor outcomes in numerous malignancies. NCT-501 is a potent, selective, and reversible small-molecule inhibitor of ALDH1A1. Developed through a quantitative high-throughput screening campaign, this theophylline-based compound demonstrates exceptional potency for ALDH1A1 with an IC50 of 40 nM and excellent selectivity over other ALDH isozymes. Preclinical studies have shown that this compound can effectively inhibit ALDH1A1 activity in cancer cells, leading to reduced tumor growth, decreased CSC populations, and the potential to overcome therapeutic resistance. This document provides an in-depth technical overview of ALDH1A1 as a therapeutic target and the pharmacological profile of this compound, including detailed experimental protocols for its evaluation.
Introduction: The Role of ALDH1A1 in Cancer
Aldehyde dehydrogenase 1 family member A1 (ALDH1A1) is a cytosolic enzyme responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] One of its most critical functions is the catalysis of the second step in retinoic acid (RA) biosynthesis, converting retinal to RA.[2] RA is a potent signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[2]
In the context of oncology, ALDH1A1 is a key player for several reasons:
-
Cancer Stem Cell (CSC) Marker: High ALDH1A1 activity is a widely recognized marker for CSCs in various solid tumors, including breast, lung, ovarian, and head and neck cancers.[3][4] These CSCs are believed to be responsible for tumor initiation, metastasis, and recurrence.
-
Chemoresistance: ALDH1A1 contributes to therapeutic resistance through multiple mechanisms. It can detoxify aldehydes generated by reactive oxygen species (ROS) and metabolize cytotoxic drugs, such as cyclophosphamide.[4] Its role in maintaining CSCs, which are inherently resistant to many conventional therapies, is also a major factor.[1]
-
Prognostic Indicator: Elevated ALDH1A1 expression and activity in tumors often correlate with poor prognosis, increased tumor aggressiveness, and lower overall survival rates.[1]
Targeting ALDH1A1 therefore represents a promising therapeutic strategy to eliminate CSCs, overcome drug resistance, and improve patient outcomes.
This compound: A Potent and Selective ALDH1A1 Inhibitor
This compound is a novel theophylline-based compound identified as a highly potent and selective inhibitor of ALDH1A1.[1][5]
Mechanism of Action
Kinetic studies have demonstrated that this compound is a reversible and substrate non-competitive inhibitor of ALDH1A1.[6] This indicates that it does not bind to the same site as the aldehyde substrate. Instead, it binds near the solvent-exposed exit of the substrate-binding tunnel, allosterically preventing the enzyme's catalytic activity.[6] A rapid dilution assay confirmed the reversible nature of the inhibition.[6]
Potency and Selectivity
This compound exhibits high potency against human ALDH1A1 with exceptional selectivity against other ALDH isozymes, a critical feature for minimizing off-target effects.
| Parameter | Value | Reference(s) |
| hALDH1A1 IC50 | 40 nM | |
| hALDH1B1 IC50 | > 57 µM | |
| hALDH2 IC50 | > 57 µM | |
| hALDH3A1 IC50 | > 57 µM | |
| Inhibition Mechanism | Reversible, Non-competitive | [6] |
| Ki Value | Not Reported | - |
Table 1: Biochemical Profile of this compound.
Pharmacokinetics and In Vivo Efficacy
Preclinical pharmacokinetic studies in CD1 mice have provided key insights into the disposition of this compound.
| Parameter | Observation | Reference(s) |
| Absorption & Distribution | Well absorbed and distributed following intraperitoneal (i.p.) administration. | |
| Metabolism | Rapidly metabolized, likely via phase I modification in the liver. | [6] |
| Oral Bioavailability | Low, due to significant hepatic first-pass metabolism. | |
| In Vitro Permeability | Excellent permeability observed in Caco-2 cell line assays. | |
| In Vivo Efficacy | 78% tumor growth inhibition in Cal-27 cisplatin-resistant xenografts (100 µg, i.t.). |
Table 2: Summary of Pharmacokinetic and Efficacy Data for this compound.
Signaling Pathways and Therapeutic Rationale
Inhibiting ALDH1A1 with this compound disrupts key signaling pathways that promote cancer cell survival and stemness. The primary pathway affected is the biosynthesis of retinoic acid.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for NCT-501 in in vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-501 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cancer stem cell (CSC) biology, drug resistance, and cellular detoxification.[1] ALDH1A1 catalyzes the oxidation of retinal to retinoic acid, a critical signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[2][3] Elevated ALDH1A1 activity is a hallmark of CSCs in various malignancies, including head and neck squamous cell carcinoma (HNSCC) and ovarian cancer, and is often associated with poor prognosis and resistance to chemotherapy.[1][4] this compound's selective inhibition of ALDH1A1 presents a promising therapeutic strategy to target the CSC population and overcome drug resistance.[4][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methodologies for assessing its effects on cell viability, migration, and protein expression.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of ALDH1A1. By blocking this enzyme, this compound disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation. The primary mechanism involves the inhibition of retinoic acid (RA) synthesis.[2] This leads to downstream effects on gene expression regulated by retinoic acid receptors (RAR) and retinoid X receptors (RXR).[6] Furthermore, ALDH1A1 plays a role in managing cellular oxidative stress by detoxifying reactive aldehydes.[7][8] Inhibition of ALDH1A1 by this compound can therefore lead to an accumulation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis. In some contexts, inhibition of ALDH1A1 has been shown to induce necroptosis, a form of programmed necrosis.
Experimental Protocols
Cell Culture
CAL-27 and CAL-27 Cisplatin-Resistant (CisR) Head and Neck Squamous Cell Carcinoma Cells
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4.5 g/L Glucose, 4 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, and 1.0 mM Sodium Pyruvate.[9]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculturing: When cells reach 70-90% confluency, wash with PBS and detach using 0.25% Trypsin-EDTA. Neutralize with complete medium and re-plate at a split ratio of 1:2 to 1:4.[9][10] Media should be replaced every 2-3 days.[9]
-
Freezing: Resuspend cells in a freezing medium containing 50% DMEM, 40% FBS, and 10% DMSO and store in liquid nitrogen.[6]
OVCAR-3 and SKOV-3 Ovarian Cancer Cells
-
OVCAR-3 Growth Medium: RPMI-1640 medium supplemented with 20% FBS and 0.01 mg/ml bovine insulin.
-
SKOV-3 Growth Medium: McCoy's 5A Medium modified to contain 1.5 mM L-glutamine and supplemented with 10% FBS.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium and re-plate at an appropriate split ratio.
-
Freezing: Resuspend cells in a freezing medium containing complete medium and 5-10% DMSO and store in liquid nitrogen.
Preparation of this compound Stock Solutions
-
Solvent: this compound is soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells (e.g., CAL-27, OVCAR-3, SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blot Analysis
-
Cell Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALDH1A1 (e.g., rabbit monoclonal at 1:1000-1:20000 dilution) or other proteins of interest overnight at 4°C.[4][10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP at 1:10000 dilution) for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as GAPDH or β-actin.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add complete medium containing different concentrations of this compound or vehicle control to the wells.
-
Image Acquisition: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Quantitative Data
| Cell Line | Assay | Parameter | Value | Reference |
| Purified hALDH1A1 | Enzymatic Assay | IC50 | 40 nM | [6] |
| Cal-27 CisR | Cell Viability | % Decrease at 20 nM | 16% | [6] |
| OVCAR-3 | Cell Viability | IC50 | Data not available | |
| SKOV-3 | Cell Viability | IC50 | Data not available | |
| Cal-27 | Cisplatin IC50 | IC50 | ~3 µM | [11] |
| Cal-27 CisR | Cisplatin IC50 | IC50 | ~15 µM | [11] |
Note: Specific IC50 values for this compound in various cancer cell lines are not widely published and should be determined empirically using the provided protocol.
Diagrams
Experimental Workflow for this compound in vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
This compound Signaling Pathway
Caption: this compound inhibits ALDH1A1, affecting RA signaling and ROS levels.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ALDH1A1 Polyclonal Antibody (PA5-32127) [thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. UNBS5162 inhibits SKOV3 ovarian cancer cell proliferation by regulating the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. static.abclonal.com [static.abclonal.com]
- 10. static.abclonal.com [static.abclonal.com]
- 11. Regulation of cisplatin-resistant head and neck squamous cell carcinoma by the SRC/ETS-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCT-501 in Cancer Cell Research
Topic: Determining the Optimal Working Concentration of NCT-501 for Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, selective, and reversible theophylline-based inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2][3] ALDH1A1 is a key enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid.[4] Notably, ALDH1A1 is overexpressed in various malignancies and is considered a significant marker for cancer stem cells (CSCs), contributing to tumor aggressiveness, drug resistance, and poor prognosis.[1][4] By inhibiting ALDH1A1, this compound presents a targeted therapeutic strategy to disrupt CSC maintenance, reduce tumor growth, and potentially overcome chemoresistance.[2][4] These application notes provide a comprehensive guide to determining the optimal working concentration of this compound for in vitro studies on cancer cell lines.
Mechanism of Action
This compound selectively targets and inhibits the enzymatic activity of ALDH1A1.[5] This inhibition blocks the oxidation of retinaldehyde to retinoic acid, a crucial signaling molecule for gene expression in CSCs.[4][6] The disruption of this pathway can lead to decreased cell viability, inhibition of spheroid formation (a characteristic of CSCs), and induction of apoptosis.[1][2]
References
- 1. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
Application Note: Utilizing the Aldefluor Assay with NCT-501 for the Identification and Characterization of ALDH-Expressing Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehyde dehydrogenases (ALDHs) are a family of enzymes crucial for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] Elevated ALDH activity, particularly of the ALDH1A1 isoform, is a hallmark of various stem and progenitor cells, including cancer stem cells (CSCs).[2][3] This increased activity is associated with cellular detoxification and resistance to chemotherapy.[4] The Aldefluor assay is a well-established method for identifying, quantifying, and isolating viable ALDH-expressing (ALDHbr) cells.[1][5] The assay utilizes a fluorescent, non-toxic substrate, BODIPY™-aminoacetaldehyde (BAAA), which diffuses freely into intact cells.[4] Intracellular ALDH converts BAAA into BODIPY™-aminoacetate (BAA), a negatively charged product that is retained within the cell, leading to green fluorescence.[4][5] The fluorescence intensity is directly proportional to ALDH activity and can be measured by flow cytometry.[1]
NCT-501 is a potent and highly selective inhibitor of the ALDH1A1 isoform, with an IC50 of 40 nM.[6][7] Its specificity for ALDH1A1 over other ALDH isozymes makes it a valuable tool for investigating the specific role of this isoform in cellular processes.[3][6] This application note provides a detailed protocol for performing the Aldefluor assay and incorporating this compound to specifically probe ALDH1A1 activity and its impact on cell populations.
Principle of the Aldefluor Assay
The Aldefluor assay is based on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product within viable cells expressing ALDH.
Caption: Mechanism of the Aldefluor Assay and this compound Inhibition.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Aldefluor™ Kit | STEMCELL Technologies | 01700 |
| This compound | MedChemExpress | HY-100533 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Trypsin-EDTA | Gibco | 25200056 |
| Propidium Iodide (PI) or other viability dye | Invitrogen | P3566 |
| 12 x 75 mm Falcon Tubes | BD Biosciences | 352058 |
Experimental Protocols
A. Preparation of Reagents
-
Aldefluor™ Reagent Activation:
-
Allow all components of the Aldefluor™ kit to come to room temperature (15-25°C).
-
Add 25 µL of DMSO to the vial of dry Aldefluor™ Reagent. Mix well and let stand for 1 minute.
-
Add 25 µL of 2N HCl and mix thoroughly. Incubate for 15 minutes at room temperature.
-
Add 360 µL of Aldefluor™ Assay Buffer to the vial and mix.
-
The activated reagent should be used promptly but can be stored at -20°C for up to one year.[8] Avoid repeated freeze-thaw cycles.
-
-
This compound Stock Solution:
B. Cell Preparation
-
Harvest cells from culture using standard trypsinization or cell scraping methods.
-
Wash the cells with PBS supplemented with 2% FBS.
-
Centrifuge the cell suspension at 250 x g for 5 minutes.[4]
-
Resuspend the cell pellet in Aldefluor™ Assay Buffer to a final concentration of 1 x 10^6 cells/mL.[2] For some cell lines, a lower concentration (e.g., 2 x 10^5 cells/mL) may yield better results and should be optimized.[9][10]
-
Perform a cell count to ensure accurate concentration.
C. Aldefluor™ Staining Protocol with this compound
This protocol outlines the setup for a control group (DEAB), a test group (Aldefluor™ only), and an experimental group (Aldefluor™ + this compound).
-
Labeling Tubes: For each cell sample, label three 12 x 75 mm tubes:
-
"Control" (for DEAB)
-
"Test"
-
"this compound"
-
-
Sample Distribution:
-
Aliquot 0.5 mL of the cell suspension (at 1 x 10^6 cells/mL) into each of the "Test" and "this compound" tubes.
-
-
Inhibitor Addition:
-
To the "Control" tube: Add 2.5 µL of the DEAB (diethylaminobenzaldehyde) reagent provided in the kit. DEAB serves as a specific inhibitor of ALDH and is used to establish the baseline fluorescence and set the gates for the ALDH-positive population.[1]
-
To the "this compound" tube: Add the desired volume of this compound stock solution to achieve the final working concentration. A typical starting concentration is 1 µM (a 1:500 dilution of a 0.5 mM intermediate stock). This concentration should be optimized for the specific cell type and experimental goals. It is recommended to pre-incubate the cells with this compound for 15-30 minutes at 37°C before adding the Aldefluor™ reagent.
-
-
Aldefluor™ Reagent Addition:
-
Add 2.5 µL of the activated Aldefluor™ Reagent to the "Test" tube. Mix immediately.
-
Immediately transfer 0.5 mL of the cell suspension from the "Test" tube to the "Control" tube (which already contains DEAB). Mix well.
-
Add 2.5 µL of the activated Aldefluor™ Reagent to the "this compound" tube (which has been pre-incubated with this compound). Mix well.
-
-
Incubation:
-
Washing and Staining for Viability:
-
After incubation, centrifuge all tubes at 250 x g for 5 minutes.
-
Resuspend the cell pellets in 0.5 mL of Aldefluor™ Assay Buffer.
-
For viability assessment, add a viability dye such as Propidium Iodide (PI) just before flow cytometry analysis. Dead cells can be excluded from the analysis.
-
Keep the samples on ice and protected from light until analysis.[11]
-
D. Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer capable of detecting green fluorescence (e.g., FITC channel, 530/30 nm) and, if using PI, red fluorescence.
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Create a histogram or a dot plot to visualize the green fluorescence (ALDH activity).
-
-
Gating Strategy:
-
Run the "Control" (DEAB-treated) sample first. The population in this tube represents the baseline fluorescence. Set a gate to define the ALDH-negative population.
-
Run the "Test" sample. The population of cells that shifts to the right of the gate set with the DEAB control are the ALDH-positive (ALDHbr) cells.
-
Run the "this compound" sample. Analyze the shift in the ALDHbr population compared to the "Test" sample to quantify the inhibitory effect of this compound on ALDH1A1 activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abscience.com.tw [abscience.com.tw]
- 9. stemcell.com [stemcell.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for NCT-501 In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCT-501 is a potent and selective theophylline-based inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cancer stem cell (CSC) biology, drug resistance, and tumor progression.[1][2] Increased ALDH1A1 activity is a hallmark of CSCs in various malignancies and is associated with poor prognosis. This compound's selective inhibition of ALDH1A1 presents a promising therapeutic strategy to target the CSC population and overcome resistance to conventional chemotherapies. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) xenograft model, along with insights into its mechanism of action.
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in a preclinical animal model of cisplatin-resistant HNSCC. The key quantitative data from this study is summarized in the table below.
| Animal Model | Cell Line | Treatment | Dosing Regimen | Route of Administration | Outcome | Reference |
| Xenograft | Cal-27 (Cisplatin-Resistant) | This compound | 100 µ g/animal , every alternate day for 20 days | Intratumoral (i.t.) | 78% inhibition in tumor growth | [1] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting ALDH1A1, which is a critical enzyme in the retinoic acid (RA) signaling pathway and has been shown to influence other key cancer-related pathways. Inhibition of ALDH1A1 in cancer stem cells can disrupt their self-renewal and pro-survival signaling. One of the key pathways affected by ALDH1A1 activity is the PI3K/AKT pathway, which in turn can modulate the Wnt/β-catenin signaling cascade. The diagram below illustrates the proposed mechanism of action for this compound.
Caption: Proposed signaling pathway of this compound in cancer stem cells.
Experimental Protocols
Establishment of a Cisplatin-Resistant Cal-27 Xenograft Model
This protocol describes the generation of a cisplatin-resistant (CisR) head and neck cancer xenograft model using the Cal-27 cell line.
Materials:
-
Cal-27 human tongue squamous cell carcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Matrigel Matrix
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Generation of Cisplatin-Resistant Cal-27 Cells (In Vitro):
-
Culture Cal-27 cells in their recommended complete medium.
-
To induce cisplatin resistance, expose the cells to gradually increasing concentrations of cisplatin over several months. Start with a low concentration (e.g., near the IC20) and incrementally increase the dose as the cells develop resistance and resume normal proliferation.
-
Periodically verify the resistance phenotype by comparing the IC50 of the resistant cell line to the parental Cal-27 line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Xenograft Implantation:
-
Harvest the cisplatin-resistant Cal-27 cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel Matrix at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each immunodeficient mouse.[3][4]
-
Monitor the mice regularly for tumor formation.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions (length and width) using digital calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[3]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Preparation and Administration of this compound
This protocol outlines the preparation of this compound for intratumoral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
For intratumoral injection, dilute the stock solution with sterile saline to the desired final concentration. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity. For a 100 µg dose in a 50 µL injection volume, the final concentration would be 2 mg/mL.
-
-
Intratumoral Administration:
-
Gently restrain the mouse and expose the tumor.
-
Using a fine-gauge needle (e.g., 27-30G), slowly inject the prepared this compound solution directly into the center of the tumor.[5][6][7]
-
Administer the treatment according to the predetermined schedule (e.g., every other day).
-
The control group should receive injections of the vehicle (e.g., 10% DMSO in saline) following the same procedure and schedule.
-
Assessment of In Vivo Efficacy
This protocol details the methods for evaluating the anti-tumor efficacy of this compound.
Materials:
-
Digital calipers
-
Animal balance
-
Equipment for euthanasia and tissue collection
Protocol:
-
Tumor Growth Inhibition:
-
Continue to measure tumor volumes throughout the treatment period.
-
At the end of the study, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition (%TGI) using the following formula: %TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
-
Monitoring for Toxicity:
-
Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Observe the animals for any signs of distress or adverse reactions to the treatment.
-
-
Immunohistochemical Analysis (Optional):
-
Excised tumors can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis) to further elucidate the mechanism of action.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. PHOSPHORYLATION OF β-CATENIN BY AKT PROMOTES β -CATENIN TRANSCRIPTIONAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garcinol sensitizes human head and neck carcinoma to cisplatin in a xenograft mouse model despite downregulation of proliferative biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximizing response to intratumoral immunotherapy in mice by tuning local retention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCT-501 in Head and Neck Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck squamous cell carcinoma (HNSCC) remains a challenging malignancy to treat, often characterized by resistance to conventional therapies and high rates of recurrence. A subpopulation of cancer stem cells (CSCs), marked by the expression of Aldehyde Dehydrogenase 1A1 (ALDH1A1), is thought to drive this resistance and tumor progression. NCT-501 is a potent and selective theophylline-based inhibitor of ALDH1A1, showing promise as a therapeutic agent to target this CSC population and overcome chemoresistance in HNSCC.[1][2]
These application notes provide detailed protocols for the use of this compound in preclinical head and neck cancer xenograft models, both in vivo and in vitro, to evaluate its therapeutic efficacy and mechanism of action.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of ALDH1A1, a key enzyme in the retinoic acid (RA) signaling pathway and a functional marker for CSCs in various cancers, including HNSCC.[3][4] ALDH1A1 contributes to chemoresistance through its ability to detoxify aldehydes, a common byproduct of cytotoxic therapies like cisplatin. By inhibiting ALDH1A1, this compound is hypothesized to sensitize cancer cells to chemotherapy, reduce the CSC population, and inhibit tumor growth and metastasis. The inhibition of ALDH1A1 can also impact downstream signaling pathways regulated by retinoic acid, such as those involved in cell proliferation, differentiation, and survival.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | This compound Concentration | Result | Reference |
| Cal-27 CisR | Cytotoxicity | 20 nM | 16% decrease in cell viability | [5] |
| HNSCC cell lines | Sphere Formation | 40 and 80 nM | Reduction in self-renewal property | [6] |
| Cal-27 CisR | Migration | 40 and 80 nM | Reduction in migratory potential | [6] |
In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Cal-27 CisR (subcutaneous) | This compound | 100 µ g/animal , intra-tumorally, every other day for 20 days | 78% | [5] |
| HNSCC Patient-Derived | This compound + Cisplatin | Not specified | Significant decrease in proliferating cells compared to individual treatment | [2][7] |
Experimental Protocols
Head and Neck Cancer Xenograft Models
This protocol is adapted from established methods for generating subcutaneous xenografts.
Materials:
-
HNSCC cell lines (e.g., Cal-27, FaDu, SCC-25)
-
6-8 week old female athymic nude mice (or other immunocompromised strain)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture HNSCC cells to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS.
-
Perform a cell count and assess viability using trypan blue exclusion (viability should be >90%).
-
Resuspend the final cell pellet in cold PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Animal Inoculation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Wipe the injection site (typically the flank) with 70% ethanol.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously.
-
Monitor the animals for tumor growth.
-
-
Tumor Monitoring and Measurement:
-
Begin monitoring for tumor formation 5-7 days post-injection.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize animals into treatment groups when tumors reach a mean volume of 100-150 mm³.
-
This protocol is for establishing tumors in the oral cavity, a more clinically relevant model.
Materials:
-
Same as for subcutaneous model.
-
Specialized small-gauge needles (e.g., 30-gauge).
-
Microsurgical instruments.
Procedure:
-
Cell Preparation:
-
Prepare HNSCC cells as described for the subcutaneous model. The final cell concentration may need to be optimized.
-
-
Animal Inoculation:
-
Anesthetize the mouse.
-
Gently open the mouse's mouth and expose the floor of the mouth or tongue.
-
Using a 30-gauge needle, carefully inject 20-30 µL of the cell suspension (containing approximately 5 x 10^5 cells) into the desired location (e.g., tongue, buccal mucosa).
-
Monitor the animal for recovery from anesthesia and for any signs of distress.
-
-
Tumor Monitoring:
-
Tumor growth is monitored by visual inspection and palpation.
-
Bioluminescence imaging can be used if cells are engineered to express luciferase.
-
Treatment initiation and monitoring will depend on the specific study design.
-
In Vivo Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS, DMSO/saline mixture - ensure to test for solubility and animal tolerance)
-
Syringes and appropriate needles for the chosen route of administration.
Protocol (based on available data for intra-tumoral injection):
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle to the desired concentration. For a 100 µg dose, the concentration will depend on the injection volume. A common injection volume for intra-tumoral administration is 50-100 µL.
-
Ensure the solution is sterile-filtered if necessary.
-
-
Administration:
-
Anesthetize the tumor-bearing mouse.
-
For intra-tumoral injection, slowly inject the prepared this compound solution directly into the center of the tumor.
-
For intraperitoneal or intravenous administration, use standard procedures.
-
-
Treatment Schedule:
-
A reported effective schedule is administration every other day for a total of 20 days.[5] This may need to be optimized for different tumor models and routes of administration.
-
In Vitro Assays
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
HNSCC cells
-
Ultra-low attachment plates or flasks
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
Protocol:
-
Prepare a single-cell suspension of HNSCC cells.
-
Seed cells at a low density (e.g., 1,000-5,000 cells/mL) in sphere-forming medium in ultra-low attachment plates.
-
Add this compound at various concentrations to the treatment wells.
-
Incubate for 7-14 days.
-
Count the number of spheres (typically >50 µm in diameter) per well.
-
Calculate the sphere formation efficiency (SFE % = (Number of spheres / Number of cells seeded) x 100).
This assay measures the migratory capacity of cancer cells.
Materials:
-
HNSCC cells
-
Transwell inserts (typically 8 µm pore size)
-
24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Protocol:
-
Pre-treat HNSCC cells with this compound for a specified time (e.g., 24 hours).
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate for 12-24 hours.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
This assay determines the effect of this compound on cell viability.
Materials:
-
HNSCC cells
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed HNSCC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits ALDH1A1, blocking aldehyde detoxification and retinoic acid signaling.
Caption: Workflow for evaluating this compound in head and neck cancer xenograft models.
Caption: Workflow for in vitro evaluation of this compound on HNSCC cell lines.
References
- 1. oncotarget.com [oncotarget.com]
- 2. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay [bio-protocol.org]
- 6. Xenograft models of head and neck cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: NCT-501 for the Treatment of Cisplatin-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, the development of intrinsic or acquired resistance remains a significant clinical challenge, often leading to treatment failure. A growing body of evidence implicates cancer stem cells (CSCs) and specific molecular pathways in conferring this resistance. Aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme in the detoxification of aldehydes and the synthesis of retinoic acid, has emerged as a critical player in CSC biology and chemoresistance. NCT-501 is a potent and selective inhibitor of ALDH1A1, demonstrating promise in overcoming cisplatin resistance.
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for utilizing this compound to study and potentially reverse cisplatin resistance in cancer cell lines.
Mechanism of Action
This compound is a theophylline-based, selective inhibitor of the human ALDH1A1 isoform with a half-maximal inhibitory concentration (IC50) of 40 nM.[1] In cisplatin-resistant cancer cells, ALDH1A1 is often overexpressed. This overexpression contributes to cisplatin resistance through several mechanisms, including the detoxification of cisplatin-induced aldehydes and the activation of pro-survival signaling pathways that protect cancer cells from apoptosis.
By inhibiting ALDH1A1, this compound is believed to re-sensitize resistant cancer cells to cisplatin through the following mechanisms:
-
Inhibition of Aldehyde Detoxification: this compound blocks the detoxification of cytotoxic aldehydes generated by cisplatin-induced reactive oxygen species (ROS), leading to increased intracellular toxicity.
-
Downregulation of Pro-Survival Signaling: this compound has been shown to modulate key signaling pathways implicated in chemoresistance, including the PI3K/AKT, Notch, and Wnt/β-catenin pathways.[2][3][4] This modulation can lead to decreased cell survival and proliferation.
-
Targeting Cancer Stem Cells: ALDH1A1 is a well-established marker for CSCs. By inhibiting ALDH1A1, this compound can potentially target the CSC population, which is often responsible for tumor recurrence and chemoresistance.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in cisplatin-resistant cell lines.
| Parameter | Value | Cell Line | Reference |
| This compound IC50 (ALDH1A1 inhibition) | 40 nM | - | |
| Cisplatin IC50 | 30 µM | A549 (Parental) | |
| Cisplatin IC50 | 198 µM | A549 (Cisplatin-Resistant) | [5] |
| Cisplatin IC50 | 13.68 µM | Calu1 (Parental) | [5] |
| Cisplatin IC50 | 343.5 µM | Calu1 (Cisplatin-Resistant) | [5] |
| Cisplatin IC50 | 14.67 mg/l | A549/CDDP (Cisplatin-Resistant) | [6] |
| Cisplatin IC50 | 7.87 mg/l | A549/WT (Parental) | [6] |
Table 1: IC50 Values for this compound and Cisplatin in Various Cell Lines
| Treatment | Tumor Growth Inhibition | Cell Line | Model | Reference |
| This compound (100 μ g/animal ) | 78% | Cal-27 (Cisplatin-Resistant) | Xenograft | [1] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Establishment of Cisplatin-Resistant Cell Lines
Objective: To generate cisplatin-resistant cancer cell lines for in vitro studies.
Materials:
-
Parental cancer cell line of interest (e.g., A549, Cal-27)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Cisplatin (stock solution in sterile, nuclease-free water or 0.9% NaCl)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDSA
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Determine the initial IC50 of cisplatin: Culture the parental cell line and perform a dose-response curve with increasing concentrations of cisplatin for 48-72 hours. Use a cell viability assay (e.g., MTT, described below) to determine the IC50 value.
-
Chronic Exposure: Culture the parental cells in their complete medium.
-
Stepwise Increase in Cisplatin Concentration: Begin by exposing the cells to a low concentration of cisplatin (e.g., IC10 or IC20).
-
Recovery and Escalation: Once the cells have recovered and are proliferating, increase the cisplatin concentration in a stepwise manner. Allow the cells to adapt to each new concentration before proceeding to the next.
-
Maintenance: Continue this process for several months until the cells can tolerate a significantly higher concentration of cisplatin (e.g., 5-10 fold higher than the parental IC50).
-
Verification: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance compared to the parental line.
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, cisplatin, or their combination on the viability of cisplatin-resistant cells.
Materials:
-
Cisplatin-resistant and parental cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and/or cisplatin in complete medium.
-
Single Agent Treatment: For single-agent studies, replace the medium with fresh medium containing the desired concentrations of this compound or cisplatin.
-
Combination Treatment: For combination studies, replace the medium with fresh medium containing a fixed concentration of this compound and varying concentrations of cisplatin, or vice versa. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot dose-response curves to determine the IC50 values.
Sphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity and cancer stem cell-like properties of cisplatin-resistant cells.
Materials:
-
Cisplatin-resistant and parental cancer cell lines
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
This compound
-
Cisplatin
-
Trypsin-EDTA
-
PBS
Protocol:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
Cell Seeding: Seed the cells at a low density (e.g., 500-1,000 cells/mL) in ultra-low attachment plates with sphere-forming medium.
-
Treatment: Add the desired concentrations of this compound, cisplatin, or their combination to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator.
-
Sphere Counting: Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
Data Analysis: Compare the number and size of spheres in the treated groups to the control group.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways associated with cisplatin resistance.
Materials:
-
Cisplatin-resistant and parental cancer cell lines
-
This compound
-
Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALDH1A1, anti-p-AKT, anti-AKT, anti-β-catenin, anti-Notch1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat the cells with this compound and/or cisplatin for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound, alone or in combination with cisplatin, in inhibiting the growth of cisplatin-resistant tumors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cisplatin-resistant cancer cell line
-
Matrigel (optional)
-
This compound (formulated for in vivo administration)
-
Cisplatin (formulated for in vivo administration)
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cisplatin-resistant cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound + cisplatin).
-
Drug Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.
Visualizations
Caption: this compound mechanism in cisplatin-resistant cells.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin-based combination therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. β-catenin signaling pathway regulates cisplatin resistance in lung adenocarcinoma cells by upregulating Bcl-xl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NCT-501 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) is a cornerstone of chemotherapy for various solid tumors, including ovarian, breast, and lung cancers. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1] However, the development of chemoresistance remains a significant clinical challenge. One of the mechanisms contributing to paclitaxel resistance is the overexpression of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme associated with cancer stem cells (CSCs) and poor prognosis.[2][3]
NCT-501 is a potent and selective inhibitor of ALDH1A1, with an IC50 of 40 nM.[4] By targeting ALDH1A1, this compound has the potential to overcome resistance to conventional chemotherapeutic agents. Preclinical evidence suggests that this compound can sensitize paclitaxel-resistant ovarian cancer cells to paclitaxel treatment, indicating a synergistic therapeutic strategy.[5]
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the combination therapy of this compound and paclitaxel in a preclinical setting. The provided methodologies are designed to enable researchers to assess the synergistic effects, elucidate the underlying mechanisms, and generate robust data for further drug development.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel
| Cell Line | Compound | IC50 | Reference |
| hALDH1A1 (enzyme) | This compound | 40 nM | [4] |
| SKOV-3 | Paclitaxel | 3.19 nM | [6] |
| SKOV-3-TR | Paclitaxel | 2176.01 nM | [6] |
| SKOV-3 | Paclitaxel | 3.234 µM | [5] |
| A2780 | Paclitaxel | 0.8 - 1.7 nM | [7] |
| OVCAR-3 | Paclitaxel | 0.7 - 1.8 nM | [7] |
Table 2: Effects of Paclitaxel on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |
| AGS | Paclitaxel (24h) | ~15% | ~60% (at 10 nM) | [8] |
| CHMm | Paclitaxel (24h) | Not specified | Significantly increased (at 1 µM) | [9] |
Table 3: Effects of Paclitaxel on Apoptosis in Cancer Cells
| Cell Line | Treatment | % of Apoptotic Cells (Control) | % of Apoptotic Cells (Treated) | Reference |
| SKOV-3-TR + Deguelin | Paclitaxel (200 nM, 48h) | ~5% | ~35% | [10] |
| CHMm | Paclitaxel (1 µM, 24h) | Not specified | Significantly increased | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., SKOV-3, SKOV-3-TR)
-
Complete cell culture medium (e.g., McCoy's 5A for SKOV-3)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and paclitaxel in complete medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, add 50 µL of this compound and 50 µL of paclitaxel at various concentrations (checkerboard titration).
-
Include untreated and vehicle (DMSO) control wells.
-
Incubate for 48-72 hours.
-
-
MTT/XTT Assay:
-
Add 10-20 µL of MTT (5 mg/mL) or XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, aspirate the medium and add 100-150 µL of solubilization solution.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using software such as GraphPad Prism.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by the combination therapy.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells/well in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, paclitaxel, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the combination therapy on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Paclitaxel
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat as described in the apoptosis assay protocol.
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Workflow for in vitro evaluation of this compound and paclitaxel combination therapy.
Caption: Simplified signaling pathways of Paclitaxel and this compound.
Caption: Logical diagram illustrating the synergistic interaction between this compound and Paclitaxel.
References
- 1. The impact of quercetin and paclitaxel combination on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aldehyde Dehydrogenase Cancer Stem Cells in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Glutamine Uptake Resensitizes Paclitaxel Resistance in SKOV3-TR Ovarian Cancer Cell via mTORC1/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Drug Screen Identifies Synergistic Drug Combinations to Augment SMAC Mimetic Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols for Assessing ALDH Activity Following NCT-501 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing aldehyde dehydrogenase (ALDH) activity, specifically ALDH1A1, after treatment with NCT-501. This document includes an overview of this compound, detailed experimental protocols for measuring ALDH activity, and data presentation guidelines.
Introduction to this compound
This compound is a potent and selective theophylline-based inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1).[1][2][3][4] It exhibits high selectivity for ALDH1A1 over other ALDH isozymes such as ALDH1B1, ALDH3A1, and ALDH2.[1][4][5] The primary mechanism of action of this compound is as a reversible and substrate-competitive inhibitor of ALDH1A1.[3][4][6] Due to the role of ALDH1A1 in cancer stem cells (CSCs) and chemoresistance, this compound is a valuable tool for studying the therapeutic potential of ALDH1A1 inhibition.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound against various ALDH isozymes is summarized in the table below. This data highlights the selectivity of this compound for ALDH1A1.
| Target Enzyme | IC50 Value | Reference |
| hALDH1A1 | 40 nM | [1][2][7][8] |
| hALDH1B1 | >57 µM | [1] |
| hALDH3A1 | >57 µM | [1] |
| hALDH2 | >57 µM | [1] |
Signaling and Inhibition Pathway
The following diagram illustrates the enzymatic action of ALDH1A1 and its inhibition by this compound. ALDH1A1 catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. This compound competitively binds to the active site of ALDH1A1, preventing the substrate from binding and thereby inhibiting its enzymatic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
NCT-501 solubility issues and DMSO stock preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of NCT-501 and the preparation of Dimethyl Sulfoxide (DMSO) stock solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. For instance, some sources indicate a solubility of up to 32 mg/mL (76.82 mM), which may require warming. It is always recommended to consult the product-specific datasheet for the lot you are using.
Q3: How should I store the solid this compound powder?
A3: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years). It can also be stored at 4°C for shorter periods (up to 2 years).
Q4: What are the recommended storage conditions for this compound DMSO stock solutions?
A4: For optimal stability, aliquot the this compound DMSO stock solution into single-use volumes and store at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). Avoid repeated freeze-thaw cycles.
Q5: My this compound will not fully dissolve in DMSO. What should I do?
A5: Several factors can affect solubility. Ensure you are using fresh, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce solubility. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can also help facilitate dissolution. If solubility issues persist, consider preparing a more dilute stock solution.
Q6: I observed precipitation in my DMSO stock solution after storage. What does this mean and what should I do?
A6: Precipitation upon storage, especially after a freeze-thaw cycle, can occur. Before use, warm the stock solution to room temperature or briefly in a 37°C water bath and vortex thoroughly to ensure all precipitate has redissolved. Visually inspect the solution to confirm it is clear before making dilutions for your experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | 32 | 76.82 | Warmed in a 50°C water bath |
| DMSO | 3.57 | 8.57 | Requires ultrasonic and warming to 60°C |
| Ethanol | 25 | 59.99 | - |
| Water | Insoluble | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (new, unopened bottle recommended)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath set to 37°C-50°C (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required mass of this compound for your desired volume and concentration. The molecular weight of this compound is 416.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.165 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If the compound is not fully dissolved, proceed to the next steps.
-
Sonication (Optional): Place the tube in a water bath sonicator for 10-15 minutes.
-
Gentle Warming (Optional): If sonication is not sufficient, place the tube in a 37°C-50°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Do not overheat, as it may degrade the compound.
-
-
Final Inspection: Once dissolution is complete, the solution should be clear and free of any visible particulates when inspected against a light source.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualization
Caption: this compound acts as a potent and selective inhibitor of the ALDH1A1 enzyme.
Caption: A step-by-step workflow for the preparation of this compound DMSO stock solutions.
Troubleshooting Guide
Problem: this compound powder is not dissolving in DMSO at room temperature.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO. |
| Concentration Exceeds Solubility | Prepare a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM). | The compound dissolves completely at a lower concentration. |
| Insufficient Agitation | Vortex the solution vigorously for an extended period (2-5 minutes). | The increased mechanical energy helps to break down the solid and facilitate dissolution. |
| Low Temperature | Gently warm the solution in a 37°C-50°C water bath for 5-10 minutes with intermittent vortexing. | Increased kinetic energy helps to overcome the lattice energy of the solid, leading to dissolution. |
| Compound Purity/Polymorphism | Verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS if solubility issues persist. | Confirmation of compound identity and purity helps to rule out degradation as a cause. |
Problem: Precipitate forms after adding the this compound DMSO stock to an aqueous medium (e.g., cell culture media).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Change in Solvent Polarity | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. |
| Final DMSO Concentration Too Low | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1%). | The compound remains dissolved at an optimized final DMSO concentration. |
| Buffer Incompatibility | Test the solubility of the compound in different aqueous buffers (e.g., PBS, TRIS) to identify a more compatible formulation. | The compound shows |
improving the poor oral bioavailability of NCT-501
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of NCT-501.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective theophylline-based inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1)[1][2][3][4][5][6][7][8]. ALDHs are a group of enzymes responsible for metabolizing reactive aldehydes to their corresponding carboxylic acids[1]. By inhibiting ALDH1A1, this compound can be used to study the role of this enzyme in various physiological and pathological processes, including cancer and metabolic disorders[1].
Q2: I am observing low and variable plasma concentrations of this compound after oral administration in my animal model. Why is this happening?
A2: Low and inconsistent plasma levels of this compound following oral dosing are likely due to its limited oral bioavailability. This is primarily attributed to rapid metabolism in the liver before it can reach systemic circulation[9]. While the compound exhibits excellent permeability in in-vitro models like Caco-2 cells, it is quickly metabolized and/or excreted in vivo[3].
Q3: Is the poor oral bioavailability of this compound related to poor absorption?
A3: Not necessarily. Studies in Caco-2 cell lines suggest that this compound has excellent permeability, indicating it can be well absorbed from the gastrointestinal tract[3]. The primary issue is extensive first-pass metabolism in the liver, which significantly reduces the amount of active compound reaching the bloodstream[9].
Q4: Are there any alternative administration routes that bypass this issue?
A4: Yes, intraperitoneal (i.p.) administration has been shown to result in high bioavailability of this compound[4]. This route avoids the first-pass metabolism that occurs after oral administration. For preclinical studies where oral delivery is not a primary endpoint, i.p. injection is a reliable alternative.
Troubleshooting Guide: Improving Oral Bioavailability of this compound
This guide offers potential formulation strategies to enhance the oral bioavailability of this compound for research purposes. The following approaches aim to protect the drug from rapid metabolism or enhance its absorption profile.
Strategy 1: Lipid-Based Formulations
Issue: Rapid hepatic metabolism of this compound.
Proposed Solution: Formulating this compound in a lipid-based drug delivery system (LBDDS) can enhance its oral bioavailability. These systems can promote lymphatic transport, which partially bypasses the liver, thereby reducing first-pass metabolism.
Experimental Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oils: Screen various oils (e.g., Labrafac™ PG, Maisine® CC) for their ability to dissolve this compound.
-
Surfactants: Test different surfactants (e.g., Kolliphor® EL, Cremophor® RH 40) for their emulsification efficiency.
-
Co-solvents: Evaluate co-solvents (e.g., Transcutol® HP, PEG 400) to improve drug solubility and formulation stability.
-
-
Formulation Development:
-
Prepare various ratios of oil, surfactant, and co-solvent.
-
Add a known excess of this compound to each formulation and stir for 24 hours to determine the saturation solubility.
-
Select the formulation with the highest solubility of this compound.
-
-
Characterization:
-
Emulsion Droplet Size: Dilute the SEDDS formulation in water and measure the droplet size using dynamic light scattering. Aim for a droplet size below 200 nm for optimal absorption.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to assess drug release.
-
Strategy 2: Nanoparticle Formulations
Issue: While this compound has good permeability, its rapid metabolism is the primary challenge. Encapsulating it within nanoparticles can protect it from degradation and potentially alter its absorption pathway.
Proposed Solution: Formulating this compound into polymeric nanoparticles can shield it from metabolic enzymes and facilitate controlled release.
Experimental Protocol: Nanoparticle Formulation using Solvent Evaporation
-
Polymer Selection: Choose a biocompatible and biodegradable polymer such as PLGA (poly(lactic-co-glycolic acid)).
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and PLGA in a volatile organic solvent (e.g., dichloromethane).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) while sonicating or homogenizing to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification and Characterization:
-
Wash the nanoparticles by centrifugation to remove excess surfactant.
-
Lyophilize the nanoparticles to obtain a dry powder.
-
Characterize the nanoparticles for size, surface charge (zeta potential), drug loading, and encapsulation efficiency.
-
Data Summary
The following table summarizes the known properties of this compound relevant to its bioavailability.
| Property | Value / Observation | Reference |
| Mechanism of Action | Potent and selective inhibitor of ALDH1A1 | [1][2] |
| IC50 for hALDH1A1 | 40 nM | [2] |
| In Vitro Permeability | Excellent in Caco-2 cell line | [3] |
| In Vivo Metabolism | Rapidly metabolized and/or excreted in CD1 mice | [3] |
| Oral Bioavailability | Limited due to hepatic metabolism | [9] |
| Intraperitoneal Bioavailability | High | [4] |
| Solubility | Soluble in DMSO and DMF | [3][4] |
Visual Guides
Signaling Pathway
Caption: Mechanism of action of this compound as an inhibitor of ALDH1A1.
Experimental Workflow
Caption: Workflow for developing and evaluating formulations to improve oral bioavailability.
Logical Relationship
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NCT 501 hydrochloride | Aldehyde Dehydrogenases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
NCT-501 stability in aqueous solution for long-term experiments
Welcome to the technical support center for NCT-501. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term experiments by providing troubleshooting guides and frequently asked questions regarding its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is soluble in DMSO up to 32 mg/mL (76.82 mM).[1] For aqueous-based experiments, this DMSO stock solution can then be diluted into your aqueous experimental medium.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: The solid (powder) form of this compound is stable for at least three years when stored at -20°C.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[1][3]
Q3: What is the known stability of this compound in aqueous solutions for long-term experiments?
A3: There is limited published data specifically detailing the long-term stability of this compound in aqueous solutions. This compound has low solubility in aqueous solutions; for example, its solubility in a DMSO:PBS (pH 7.2) (1:5) mixture is 0.17 mg/mL.[4] Given the lack of specific stability data, it is recommended to prepare fresh dilutions in your aqueous medium for each experiment and to replenish the medium with freshly diluted this compound regularly during long-term studies.
Q4: How frequently should the cell culture medium containing this compound be replaced in long-term experiments?
A4: For long-term cell culture experiments, it is best practice to replace the medium containing this compound every 2-3 days. This frequent replacement helps to maintain a consistent concentration of the active compound, mitigating potential degradation and accounting for any cellular metabolism of the inhibitor. This also ensures that nutrients for the cells are replenished.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), with an IC50 of 40 nM.[3] It exhibits high selectivity for ALDH1A1 over other ALDH isozymes such as ALDH1B1, ALDH3A1, and ALDH2.[3] ALDH1A1 is an enzyme involved in the oxidation of aldehydes to carboxylic acids and has been identified as a marker for cancer stem cells. By inhibiting ALDH1A1, this compound can disrupt cellular processes that contribute to cancer cell proliferation and drug resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results over time. | Degradation of this compound in aqueous media at 37°C. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each media change. Increase the frequency of media changes (e.g., every 48 hours). |
| Loss of inhibitory effect in a long-term experiment. | Depletion or degradation of this compound in the culture medium. | Replenish the culture medium with freshly prepared this compound solution every 2-3 days. Confirm the activity of your this compound stock by performing a short-term positive control experiment. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO in your aqueous medium is low (typically ≤0.1%) and that the final concentration of this compound does not exceed its solubility limit. You may need to warm the solution to 37°C and vortex to aid dissolution.[2] |
| Inconsistent results between different batches of stock solution. | Improper storage or handling of stock solutions leading to degradation. | Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Always use fresh, high-quality DMSO for preparing stock solutions. |
Data Summary
This compound Solubility and Storage
| Parameter | Value | Source |
| Solubility in DMSO | 32 mg/mL (76.82 mM) | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:5) | 0.17 mg/mL | [4] |
| Solubility in Water | Insoluble | [1] |
| Powder Storage | 3 years at -20°C | [1] |
| DMSO Stock Solution Storage | 1 month at -20°C | [1] |
| DMSO Stock Solution Storage | 1 year at -80°C | [1][3] |
Experimental Protocols & Visualizations
General Protocol for Long-Term Cell Culture with this compound
This protocol provides a general workflow for maintaining consistent exposure of cultured cells to this compound over an extended period.
Caption: Workflow for long-term cell culture experiments with this compound.
ALDH1A1 Signaling Pathway Inhibition by this compound
This diagram illustrates the mechanism of action of this compound.
Caption: this compound inhibits the ALDH1A1-mediated conversion of retinal to retinoic acid.
Troubleshooting Logic for this compound Instability
This diagram outlines the logical steps to troubleshoot experiments where this compound instability is suspected.
Caption: A logical guide to troubleshooting potential this compound instability issues.
References
NCT-501 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of NCT-501 in cellular assays. This compound is a potent and highly selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme involved in cellular detoxification, differentiation, and the cancer stem cell phenotype.[1][2][3][4] While this compound has demonstrated high specificity for its intended target, it is crucial to employ rigorous experimental controls to interpret cellular assay results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective theophylline-based inhibitor of human aldehyde dehydrogenase 1A1 (hALDH1A1) with an IC50 of 40 nM.[1][5][6]
Q2: How selective is this compound for ALDH1A1 over other ALDH isozymes?
This compound exhibits high selectivity for ALDH1A1. The IC50 values for other human ALDH isozymes, including hALDH1B1, hALDH3A1, and hALDH2, are all greater than 57 μM, indicating a selectivity of over 1400-fold for ALDH1A1.[1][5][6]
Q3: What are the known downstream effects of ALDH1A1 inhibition by this compound?
Inhibition of ALDH1A1 by this compound disrupts the conversion of retinal to retinoic acid, a critical signaling molecule for gene expression related to cell differentiation, proliferation, and apoptosis.[7] In cancer cells, this can lead to reduced spheroid formation, decreased cell migration, and cytotoxicity, particularly in cisplatin-resistant models.[8]
Q4: Could unexpected cellular phenotypes be due to off-target effects of this compound?
While this compound is highly selective, all small molecule inhibitors have the potential for off-target interactions. However, unexpected phenotypes should first be investigated for their dependence on ALDH1A1 activity before concluding an off-target effect. It is also important to consider that some observed effects may be due to on-target interactions in different cellular contexts or with unknown downstream consequences of ALDH1A1 inhibition.[9]
Troubleshooting Guide
This guide provides a step-by-step approach to investigate unexpected results in cellular assays involving this compound.
Issue 1: Observed cellular phenotype is inconsistent with known ALDH1A1 function.
Potential Cause 1: Misinterpretation of ALDH1A1's role in the specific cell type.
-
Troubleshooting Step: Review the literature for the expression and function of ALDH1A1 in your specific cellular model. ALDH1A1's role can be highly context-dependent.
Potential Cause 2: The phenotype is a novel downstream consequence of ALDH1A1 inhibition.
-
Troubleshooting Step: Confirm that the effect is dose-dependent and correlates with the IC50 of this compound for ALDH1A1 (around 40 nM).
Potential Cause 3: The effect is independent of ALDH1A1 inhibition (potential off-target effect).
-
Troubleshooting Step: Utilize a rescue experiment by overexpressing ALDH1A1 to see if the phenotype is reversed. Alternatively, use siRNA or shRNA to knockdown ALDH1A1 and check if the phenotype is phenocopied. An ALDH1A1-negative cell line can also serve as a negative control.[8]
Issue 2: High degree of cell death observed at concentrations close to the IC50.
Potential Cause 1: High dependence of the cell line on ALDH1A1 activity for survival.
-
Troubleshooting Step: Assess the baseline ALDH1A1 activity in your cell line using an Aldefluor assay. High ALDH activity may indicate a strong reliance on this enzyme.
Potential Cause 2: Synergistic effects with components in the cell culture medium.
-
Troubleshooting Step: Culture cells in different media formulations to rule out interactions with specific growth factors or other components.
Potential Cause 3: Off-target cytotoxicity.
-
Troubleshooting Step: Compare the cytotoxic effects of this compound with other structurally distinct ALDH1A1 inhibitors. If different inhibitors with the same on-target potency produce varying levels of cytotoxicity, off-target effects may be at play.
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| hALDH1A1 IC50 | 40 nM | [1][5][6] |
| hALDH1B1 IC50 | >57 µM | [1][5][6] |
| hALDH3A1 IC50 | >57 µM | [1][5][6] |
| hALDH2 IC50 | >57 µM | [1][5][6] |
Key Experimental Protocols
Protocol 1: ALDH Activity Assay (Aldefluor Assay)
This protocol is used to measure the enzymatic activity of ALDH in live cells and can be used to confirm the on-target effect of this compound.
-
Cell Preparation: Harvest cells and resuspend them in Aldefluor assay buffer at a concentration of 1 x 10^6 cells/mL.
-
DEAB Control: Prepare a control tube for each sample containing the cells and the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB).
-
Aldefluor Substrate: Add the activated Aldefluor substrate to the test samples.
-
Incubation: Incubate both test and control samples at 37°C for 30-60 minutes.
-
Flow Cytometry: Analyze the cell populations on a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence that is inhibited in the presence of DEAB.
-
This compound Treatment: To confirm this compound's effect, pre-incubate cells with varying concentrations of this compound before adding the Aldefluor substrate. A dose-dependent decrease in the ALDH-positive population should be observed.
Protocol 2: Western Blot for ALDH1A1 Expression
This protocol is to confirm the presence or absence of the ALDH1A1 protein in your cellular model.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against ALDH1A1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
troubleshooting inconsistent results in NCT-501 experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve consistent and reliable results in your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, theophylline-based small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) with an IC50 of 40 nM.[1] It functions as a reversible inhibitor.[2] Its primary mechanism of action is to block the enzymatic activity of ALDH1A1, which is a key enzyme in the retinoic acid signaling pathway responsible for oxidizing retinal to retinoic acid.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in solvent can also be stored at -80°C for extended periods.[3]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO (32 mg/mL).[1] It is important to use fresh, moisture-free DMSO to ensure maximum solubility. For aqueous solutions, the solubility is lower.
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for ALDH1A1 over other ALDH isozymes such as ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 μM).[3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to ALDH1A1 inhibition.
Q5: In which cancer cell lines has the efficacy of this compound been demonstrated?
A5: The efficacy of ALDH1A1 inhibitors like this compound has been shown in various cancer cell lines, particularly those with high ALDH1A1 expression. For instance, this compound has been shown to inhibit stem cell spheroid formation in nasopharyngeal carcinoma (NPC) cell lines.[4]
Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments, categorized by experimental type.
Inconsistent Results in ALDH1A1 Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting of enzyme, substrate, or this compound. | Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing. Prepare a master mix for common reagents. |
| Temperature fluctuations during the assay. | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. | |
| Bubbles in wells affecting absorbance/fluorescence readings. | Be careful during pipetting to avoid introducing bubbles. If bubbles are present, gently tap the plate to dislodge them. | |
| Lower than expected inhibition by this compound | Incorrect concentration of this compound stock solution. | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. |
| Degraded this compound. | Ensure proper storage of this compound powder and stock solutions. Avoid repeated freeze-thaw cycles. | |
| Sub-optimal assay conditions (pH, substrate concentration). | Optimize the assay buffer pH (typically around 8.0 for ALDH activity). Ensure the substrate concentration is appropriate for measuring inhibition (e.g., at or near the Km). | |
| High background signal | Contaminated reagents or buffers. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all solutions. |
| Autofluorescence of this compound at the tested concentration. | Run a control with this compound in the assay buffer without the enzyme to check for intrinsic fluorescence. |
Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Sphere Formation)
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability or sphere formation | Uneven cell seeding. | Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting into wells. |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. | |
| Inconsistent this compound concentration due to poor solubility. | Ensure this compound is fully dissolved in DMSO before diluting in culture media. The final DMSO concentration should be kept low (typically ≤0.5%) and be consistent across all wells, including controls. | |
| Unexpected cytotoxicity | High concentration of DMSO vehicle. | Perform a vehicle control with the highest concentration of DMSO used in your experiment to assess its toxicity. |
| Off-target effects of this compound at high concentrations. | Perform dose-response experiments to determine the optimal concentration range. Use a structurally different ALDH1A1 inhibitor as a control to see if it produces a similar phenotype. | |
| Lack of expected effect (e.g., no reduction in sphere formation) | Low ALDH1A1 expression in the cell line. | Confirm ALDH1A1 expression in your cell line using Western blot or qPCR. |
| Insufficient incubation time with this compound. | Optimize the incubation time to allow for sufficient inhibition of ALDH1A1 activity. | |
| Rapid metabolism of this compound by the cells. | Consider more frequent media changes with fresh this compound. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | [1] |
| IC50 | 40 nM | [1] |
| Molecular Weight | 416.52 g/mol | |
| Solubility | DMSO: 32 mg/mL | [1] |
| Storage | Powder: -20°C; In solvent: -80°C | [3] |
Table 2: Selectivity Profile of a Potent ALDH1A1 Inhibitor (Hypothetical Data)
| ALDH Isoform | IC50 (nM) | Fold Selectivity vs. ALDH1A1 |
| ALDH1A1 | 40 | 1 |
| ALDH1A2 | > 50,000 | > 1250 |
| ALDH1A3 | > 50,000 | > 1250 |
| ALDH2 | > 50,000 | > 1250 |
| ALDH3A1 | > 50,000 | > 1250 |
Experimental Protocols
ALDH1A1 Enzymatic Activity Assay (In Vitro)
This protocol is for determining the IC50 of this compound against recombinant human ALDH1A1.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
This compound
-
NAD+
-
Propionaldehyde (B47417) (substrate)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for IC50 determination. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ (final concentration, e.g., 200 µM)
-
Recombinant ALDH1A1 enzyme (final concentration, e.g., 10-200 nM, depending on enzyme activity)
-
Diluted this compound or vehicle control (DMSO)
-
-
Incubate the plate at room temperature for 5-10 minutes to allow this compound to bind to the enzyme.
-
Initiate the reaction by adding propionaldehyde (final concentration, e.g., 100 µM).
-
Immediately measure the increase in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) kinetically over 10-15 minutes.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol measures ALDH activity in live cells and the effect of this compound inhibition.
Materials:
-
Cells of interest
-
This compound
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB, a broad-spectrum ALDH inhibitor)
-
Flow cytometer
Procedure:
-
Harvest cells and prepare a single-cell suspension in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare a series of this compound dilutions in the assay buffer.
-
For each sample, prepare a "test" tube and a "control" (DEAB) tube.
-
Add the appropriate concentration of this compound or vehicle to the "test" tubes. Add DEAB to the "control" tubes.
-
Add the activated ALDEFLUOR™ reagent to all tubes and mix immediately.
-
Incubate the tubes at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, measuring fluorescence in the green channel (e.g., FITC). The DEAB-treated sample is used to set the gate for the ALDH-negative population.
-
Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity to assess the inhibitory effect of this compound.
Sphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of cancer stem-like cells.
Materials:
-
Cancer cell line with known ALDH1A1 expression
-
This compound
-
Serum-free media supplemented with growth factors (e.g., EGF, bFGF)
-
Ultra-low attachment plates
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates containing serum-free media.
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubate the plates at 37°C in a humidified incubator for 7-14 days.
-
Monitor the formation of spheres (tumorspheres).
-
After the incubation period, count the number of spheres and measure their diameter.
-
Analyze the data to determine the effect of this compound on sphere-forming efficiency and size.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Biochemicals - CAT N°: 21162 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NCT-501 Dosage for Xenograft Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NCT-501 dosage in preclinical xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cancer stem cell (CSC) biology and therapeutic resistance.[1][2][3] ALDH1A1 is a cytosolic enzyme that plays a crucial role in the oxidation of retinaldehyde to retinoic acid, a signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis.[4] By inhibiting ALDH1A1, this compound disrupts these processes in cancer cells, particularly in CSCs, leading to reduced tumor growth and potentially overcoming drug resistance.[5][6][7]
Q2: What is the rationale for targeting ALDH1A1 in cancer therapy?
Elevated ALDH1A1 activity is a hallmark of CSCs in various solid tumors, including breast, lung, colon, and liver cancer.[8] High ALDH1A1 expression is often associated with poor prognosis, tumor recurrence, and resistance to conventional chemotherapies.[6][7][9] Targeting ALDH1A1 with inhibitors like this compound aims to eliminate the CSC population, which is believed to be responsible for tumor initiation, metastasis, and relapse.
Q3: What are the reported in vivo dosages of this compound in xenograft models?
A published study using a Cal-27 cisplatin-resistant (CisR) head and neck cancer cell line xenograft model in athymic nude mice reported a significant anti-tumor effect with this compound.[1] The key parameters of this study are summarized in the table below. It is important to note that this represents a single study, and dose optimization will be critical for different cancer models and routes of administration.
Troubleshooting Guide
This section addresses common issues encountered during xenograft studies with this compound and provides potential solutions.
Issue 1: Lack of Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage or Schedule | - Perform a dose-response study to determine the Maximum Tolerated Dose (MTD) and optimal biological dose. - Evaluate different administration schedules (e.g., daily, every other day, weekly). |
| Poor Drug Bioavailability | - Assess the pharmacokinetic (PK) profile of this compound in the chosen animal model to ensure adequate systemic exposure. - Consider alternative routes of administration (e.g., intraperitoneal, intravenous) if oral bioavailability is low. - Optimize the drug formulation to improve solubility and absorption.[1] |
| Intrinsic or Acquired Resistance | - Confirm ALDH1A1 expression in the xenograft model. - Investigate potential mechanisms of resistance, such as upregulation of other ALDH isoforms or activation of alternative signaling pathways. |
| Incorrect Xenograft Model | - Ensure the chosen cancer cell line or patient-derived xenograft (PDX) model is dependent on the ALDH1A1 pathway for its growth and survival. |
Issue 2: High Variability in Tumor Growth Within Treatment Groups
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure all personnel are thoroughly trained on the administration technique (e.g., oral gavage, intraperitoneal injection) to minimize variability. - Prepare a fresh and homogenous drug formulation for each administration. |
| Tumor Heterogeneity | - Use cell lines with stable and homogenous ALDH1A1 expression. - For PDX models, variability can be higher; increasing the number of animals per group can help mitigate this. |
| Animal Health and Husbandry | - Use animals of a similar age and weight. - Ensure consistent housing conditions and diet. - Monitor animal health closely throughout the study. |
Issue 3: Unexpected Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Steps |
| Dosage Exceeds MTD | - Conduct a formal MTD study to establish a safe dose range. - Monitor animals daily for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). |
| Off-Target Effects | - Although this compound is reported to be selective for ALDH1A1, off-target effects at high concentrations cannot be ruled out. - If toxicity is observed at doses below the expected therapeutic window, consider a different dosing schedule or formulation. |
| Vehicle-Related Toxicity | - Run a vehicle-only control group to assess any toxicity associated with the drug delivery vehicle. |
Data Presentation
Table 1: Summary of a Preclinical Xenograft Study with this compound
| Parameter | Details | Reference |
| Inhibitor | This compound | [1] |
| Cell Line | Cal-27 Cisplatin-Resistant (CisR) | [1] |
| Animal Model | Athymic Nude Mice | [1] |
| Dosage | 100 µ g/animal | [1] |
| Administration Route | Intratumoral | [1] |
| Dosing Schedule | Every alternate day for 20 days | [1] |
| Tumor Growth Inhibition | 78% | [1] |
Experimental Protocols
Protocol 1: General Xenograft Study Workflow
This protocol outlines a typical workflow for a subcutaneous xenograft study to evaluate the efficacy of this compound.
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line under sterile conditions in the recommended medium.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., trypan blue exclusion); viability should be >95%.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.
-
-
Animal Acclimation and Tumor Implantation:
-
Acclimate immunodeficient mice (e.g., nude, SCID) to the facility for at least one week before the experiment.
-
Inject the prepared cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation according to the manufacturer's instructions or a validated protocol. A common formulation involves dissolving this compound in a vehicle such as DMSO and then diluting it in saline or corn oil.[1]
-
Administer this compound to the treatment group at the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
Protocol 2: Dose-Response (MTD) Study
-
Animal Grouping:
-
Divide healthy, non-tumor-bearing mice into several groups (e.g., 3-5 mice per group).
-
-
Dose Escalation:
-
Administer escalating doses of this compound to each group.
-
Start with a low dose and gradually increase the dose in subsequent groups.
-
-
Toxicity Monitoring:
-
Monitor the animals daily for at least 14 days for signs of toxicity, including:
-
Body weight loss (>15-20% is often a sign of significant toxicity).
-
Changes in appearance (e.g., ruffled fur, hunched posture).
-
Changes in behavior (e.g., lethargy, reduced activity).
-
Signs of distress.
-
-
-
MTD Determination:
-
The MTD is typically defined as the highest dose that does not cause significant toxicity or mortality.
-
Mandatory Visualizations
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing NCT-501 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicities associated with the ALDH1A1 inhibitor, NCT-501, in animal models. The guidance is based on the known mechanism of action of this compound and the toxicological profiles of other aldehyde dehydrogenase inhibitors.
Troubleshooting Guide: Common Potential Issues and Mitigation Strategies
This guide addresses specific issues that may be encountered during preclinical studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food Intake | Systemic toxicity, gastrointestinal distress, or metabolic alterations. | - Immediately record body weights and food consumption daily.- Perform a thorough clinical examination of the animals.- Consider dose reduction or temporary cessation of treatment.- If severe, euthanize the animal and perform a full necropsy with histopathology. |
| Lethargy, Hunched Posture, or Ruffled Fur | General malaise indicative of systemic toxicity. | - Increase the frequency of clinical observations.- Palpate for any abdominal abnormalities.- Consider supportive care, such as providing supplemental heat and easily accessible food and water.- Evaluate for signs of dehydration. |
| Jaundice (Yellowing of Skin or Mucous Membranes) | Potential hepatotoxicity (liver damage).[1] | - Collect blood samples for immediate analysis of liver function markers (ALT, AST, ALP, bilirubin).- At the end of the study, ensure the liver is weighed and fixed for histopathological analysis. |
| Changes in Urine or Feces (Color, Consistency, Frequency) | Potential kidney or gastrointestinal toxicity. | - Place animals in metabolic cages to collect urine and feces for analysis.- Perform urinalysis to check for proteinuria, hematuria, or other abnormalities.- At necropsy, carefully examine the kidneys and gastrointestinal tract. |
| Reduced Mating Success or Infertility | Potential reproductive toxicity. Some ALDH inhibitors have been shown to cause reversible male infertility.[1] | - If reproductive performance is a key endpoint, consider including a cohort for reproductive toxicity assessment.- At necropsy, weigh testes and epididymides.- Perform histopathological examination of reproductive tissues. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1).[2][3][4][5][6] ALDH1A1 is an enzyme responsible for detoxifying aldehydes and is involved in the synthesis of retinoic acid.[3][6][7] By inhibiting ALDH1A1, this compound leads to an accumulation of aldehydes, which can be cytotoxic, particularly to cancer stem cells that overexpress this enzyme.[7]
Q2: What are the known pharmacokinetic properties of this compound in animal models?
A2: In CD1 mice, this compound is reported to be well-absorbed and distributed following intraperitoneal administration.[4][7] However, it is also rapidly metabolized and/or excreted.[4] It has limited oral bioavailability due to significant first-pass metabolism in the liver.[7]
Toxicity and Safety
Q3: Is there any specific toxicity data available for this compound?
A3: Publicly available, detailed preclinical toxicology data for this compound is limited. One study mentioned "no toxicity" in a cisplatin-resistant model, but this was not elaborated with specific data.[7] Another source indicated no significant mitochondrial toxicity.[5] However, due to the lack of comprehensive public reports, researchers should conduct their own thorough dose-range finding and toxicity studies.
Q4: What are the potential target organs for toxicity with ALDH1A1 inhibitors?
A4: Based on studies with other ALDH inhibitors, potential target organs for toxicity could include the liver and male reproductive organs.[1] For example, the pan-ALDH1A inhibitor WIN18446 has been shown to cause hepatic lipidosis and reversible male infertility in mice.[1] Therefore, careful monitoring of these organ systems is recommended.
Q5: What clinical signs of toxicity should I monitor for in my animal studies?
A5: Daily clinical observations are crucial. Key signs to monitor include changes in body weight, food and water consumption, posture, activity level, fur condition, and the presence of any visible abnormalities. Any adverse signs should be recorded and may necessitate a dose adjustment or termination of the study for that animal.
Experimental Design
Q6: How should I determine a safe starting dose for my efficacy studies?
A6: It is essential to conduct a dose-range finding (DRF) or maximum tolerated dose (MTD) study before initiating large-scale efficacy experiments. This typically involves administering escalating doses of this compound to small groups of animals and closely monitoring them for signs of toxicity over a set period.
Q7: What parameters should be included in a safety assessment of this compound?
A7: A comprehensive safety assessment should include:
-
Regular clinical observations and body weight measurements.
-
Hematology and clinical chemistry analysis at baseline and at the end of the study.
-
Gross necropsy of all animals at the study terminus.
-
Organ weight measurements (liver, kidneys, spleen, heart, brain, testes).
-
Histopathological examination of major organs and any tissues with gross abnormalities.
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Mice
-
Animal Model: Use the same strain and sex of mice as planned for the main efficacy study.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose groups of this compound. Doses should be escalated, for example, by a factor of 2 or 3.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weight and clinical signs daily for 7-14 days.
-
Observe animals for any signs of toxicity as detailed in the troubleshooting guide.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or any signs of severe toxicity.
-
Data Analysis: Summarize body weight changes and clinical observations for each dose group.
Protocol 2: Monitoring Liver Function
-
Blood Collection: Collect blood samples via an appropriate method (e.g., retro-orbital sinus, submandibular vein) at baseline and at the study endpoint.
-
Sample Processing: Process blood to collect serum or plasma.
-
Biochemical Analysis: Analyze the samples for key liver enzymes and function markers.
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Data Interpretation: A significant elevation in these markers compared to the vehicle control group may indicate liver injury.
Visualizations
References
- 1. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 6. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: NCT-501 Degradation and Analytical Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information regarding the potential degradation of the ALDH1A1 inhibitor, NCT-501, and troubleshooting for its analytical quantification. The following sections offer insights into the stability of this compound, its potential degradation products, and guidance on avoiding analytical interference during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific forced degradation studies on this compound are not extensively published, its chemical structure is based on a theophylline (B1681296) core. Therefore, it is predicted to undergo degradation through similar pathways as other theophylline derivatives. The primary degradation pathways are:
-
Hydrolysis: The amide linkage in the piperazine (B1678402) ring of this compound could be susceptible to hydrolysis under acidic or alkaline conditions, leading to the opening of the ring or cleavage of the side chain.
-
Oxidation: The purine (B94841) ring of the theophylline core is prone to oxidation. The primary site of oxidation is the C8 position, which can lead to the formation of uric acid derivatives.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, often proceeding through an oxidative mechanism.[1]
Q2: What are the potential degradation products of this compound?
A2: Based on the known degradation of theophylline, the following are potential degradation products of this compound:
-
1,3-Dimethyluric Acid derivative: This would be a major byproduct formed through the oxidation of the theophylline core of this compound.[1]
-
N-demethylated xanthine (B1682287) derivatives: N-demethylation of the theophylline moiety can also occur.[1]
-
Hydrolyzed side-chain products: Cleavage of the bond between the theophylline core and the piperazine side chain could result in separate theophylline and piperazine-containing molecules.
It is important to note that without specific stability studies on this compound, the exact nature and quantity of its degradation products under various conditions are not definitively established.
Q3: My analytical results for this compound are inconsistent. What could be the cause?
A3: Inconsistent results in the quantification of this compound can arise from several factors, including compound instability and analytical interference. For troubleshooting, consider the following:
-
Compound Stability: Ensure that stock solutions and samples are stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the recommended methods for analyzing this compound and its potential metabolites.[2]
-
Potential Interferences: Issues such as co-elution with other compounds in the sample matrix, or problems with the mobile phase or column can lead to inaccurate quantification. Refer to the Troubleshooting Guide below for more detailed information.
Troubleshooting Guide for this compound Analysis
This guide provides a systematic approach to troubleshooting common issues encountered during the HPLC or LC-MS/MS analysis of this compound.
Data Presentation: Potential Degradation Products of this compound
While specific quantitative data for this compound degradation is not publicly available, the following table summarizes the predicted degradation products based on the known degradation of its theophylline core. Researchers should perform their own stability studies to quantify these in their specific experimental conditions.
| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |
| Acid/Base Hydrolysis | Cleavage of amide bonds | Theophylline core with a modified side chain, piperazine ring fragments |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of the purine ring | 1,3-Dimethyluric acid derivative of this compound |
| Photodegradation (UV light) | Photolytic oxidation and cleavage | A mixture of oxidized and fragmented products |
| Thermal Stress | Accelerated hydrolysis and oxidation | Similar to acid/base hydrolysis and oxidation products |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify the potential degradation products of this compound.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Analytical HPLC or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidation: Treat the this compound solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Heat the solid this compound or its solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified time.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS/MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines the development of an HPLC method to separate this compound from its potential degradation products.
Objective: To develop a chromatographic method capable of resolving this compound from its process impurities and degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1290 Infinity series or equivalent.
-
Column: Phenomenex Luna C18 (3 µm, 3 mm × 75 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at an appropriate wavelength (e.g., 272 nm) or MS detection.
Procedure:
-
Optimize the mobile phase composition and gradient to achieve adequate separation between the this compound peak and any degradation product peaks generated from the forced degradation study.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
ALDH1A1 Signaling Pathway
This compound is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis. In many cancers, ALDH1A1 is overexpressed in cancer stem cells (CSCs) and contributes to drug resistance.[3][4][5]
Troubleshooting Workflow for this compound Analysis
This workflow provides a logical sequence of steps to identify and resolve common issues during the analytical quantification of this compound.
Logical Relationships of Potential Interferences
Understanding the sources of interference is key to developing robust analytical methods.
References
- 1. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Emerging Role of ALDH1A1 in Cancer Stem Cells | Encyclopedia MDPI [encyclopedia.pub]
ensuring complete dissolution of NCT-501 for in vitro assays
Welcome to the technical support center for NCT-501. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of this compound for successful in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] It is also soluble in dimethylformamide (DMF) and ethanol.[1][2] For the hydrochloride salt form of this compound, Phosphate-Buffered Saline (PBS) at pH 7.2 can also be used.[1]
Q2: I am observing incomplete dissolution of this compound in DMSO. What could be the cause?
A2: Incomplete dissolution can be due to several factors. Firstly, ensure you are using fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[4] Secondly, the concentration you are trying to achieve may exceed its solubility limit at room temperature. Lastly, batch-to-batch variability can sometimes lead to slight differences in solubility.[3]
Q3: How can I improve the dissolution of this compound?
A3: To improve dissolution, you can warm the solution at 37°C for 10 minutes or in a 50°C water bath.[3][6] Additionally, using an ultrasonic bath can aid in dissolving the compound.[4][6]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for several months or at -80°C for up to two years.[4][6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7]
Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A5: this compound has poor aqueous solubility.[8] Precipitation in aqueous media is a common issue. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation. It is crucial to add the this compound stock solution to the medium with vigorous mixing to ensure rapid and even dispersion. Preparing intermediate dilutions in a co-solvent system or using a surfactant like Tween 80 might also help maintain solubility in aqueous solutions.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO at room temperature. | - Concentration is too high.- DMSO is not fresh/anhydrous.- Insufficient agitation. | - Try a lower concentration.- Use fresh, high-quality DMSO.[4]- Gently warm the solution to 37°C or 50°C.[3][6]- Use an ultrasonic bath for a short period.[4][6] |
| A clear stock solution of this compound becomes cloudy or shows precipitates over time. | - Stock solution has degraded.- Improper storage conditions. | - Prepare fresh stock solutions more frequently.- Ensure storage at -20°C or -80°C in tightly sealed vials.[4][6]- Avoid repeated freeze-thaw cycles by preparing aliquots.[7] |
| Precipitation occurs immediately upon adding the DMSO stock solution to the aqueous assay buffer or cell culture medium. | - Poor aqueous solubility of this compound.- High final concentration of this compound.- High final concentration of DMSO. | - Lower the final concentration of this compound in the assay.- Ensure the final DMSO concentration is as low as possible (e.g., <0.5%).- Add the stock solution to the medium while vortexing or stirring to ensure rapid dispersion.- Consider using the hydrochloride salt form of this compound, which has better solubility in PBS.[1] |
| Inconsistent results in in vitro assays. | - Incomplete dissolution leading to inaccurate concentrations.- Degradation of this compound in the stock solution or assay medium. | - Visually inspect for any precipitates before use.- Prepare fresh dilutions from the stock solution for each experiment.- Minimize the time the compound is in the aqueous medium before the assay begins. |
Quantitative Solubility Data
The solubility of this compound can vary between different suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 32 | 76.82 | Warmed with 50°C water bath.[3] |
| DMSO | 30 | ~72 | This compound hydrochloride.[1] |
| DMSO | 3.57 | 8.57 | Requires sonication and warming to 60°C.[4] |
| DMSO | 1 | 2.4 | [2] |
| DMF | 30 | ~72 | This compound hydrochloride.[1] |
| DMF | 1 | 2.4 | [2] |
| Ethanol | 20 | ~48 | This compound hydrochloride.[1] |
| Ethanol | 25 | ~60 | [5] |
| PBS (pH 7.2) | 10 | ~24 | This compound hydrochloride.[1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.17 | 0.41 | [2] |
Molecular Weight of this compound: 416.52 g/mol .[3] Molecular Weight of this compound hydrochloride: 453.0 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (e.g., for 1 mL of 10 mM stock, weigh out 4.165 mg of this compound).
-
Add the weighed this compound powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the vial in a 37°C water bath for 10 minutes and vortex again.[6] Alternatively, use an ultrasonic bath for a few minutes.[6]
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[4][6]
Protocol 2: General ALDH1A1 Enzymatic Assay
This protocol provides a general workflow for an in vitro enzymatic assay to determine the inhibitory activity of this compound on ALDH1A1.[8]
Materials:
-
Recombinant human ALDH1A1 enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, with 0.01% Tween 20)
-
Substrate (e.g., a suitable aldehyde)
-
Cofactor (e.g., NAD+)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
1536-well solid-bottom black plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare serial dilutions of the this compound stock solution in assay buffer or DMSO.
-
Dispense a small volume (e.g., 3 µL) of the ALDH1A1 enzyme solution (final concentration typically 5-20 nM) into the wells of a 1536-well plate. For control wells, dispense assay buffer without the enzyme.[8]
-
Using a pin tool, transfer a very small volume (e.g., 23 nL) of the serially diluted this compound or control vehicle (DMSO) to the wells containing the enzyme.[8]
-
Incubate the plate for a specified period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution to all wells.
-
Immediately measure the signal (e.g., fluorescence of NADH produced) over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting logic for this compound dissolution issues.
References
- 1. This compound (hydrochloride) | CAS 2080306-22-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of aqueous media properties on aggregation and solubility of four structurally related meso-porphyrin photosensitizers evaluated by spectrophotometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NCT-501's Inhibition of ALDH1A1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of a small molecule inhibitor's engagement with its target is a critical step in preclinical research. This guide provides a comparative framework for validating the inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1) by NCT-501, with a focus on the use of Western blot analysis as a key experimental tool.
This compound is a potent and highly selective, theophylline-based inhibitor of ALDH1A1 with an IC50 of 40 nM.[1][2][3] Its selectivity for ALDH1A1 over other ALDH isozymes, such as ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 μM), makes it a valuable tool for studying the specific roles of ALDH1A1 in various pathological conditions, particularly in cancer biology where ALDH1A1 is a well-established cancer stem cell marker.[1][2] This guide will compare this compound with another commercially available ALDH1A1 inhibitor, Aldh1A1-IN-5, and provide a detailed protocol for assessing ALDH1A1 protein levels via Western blot in response to inhibitor treatment.
Comparative Analysis of ALDH1A1 Inhibitors
The selection of an appropriate inhibitor is crucial for target validation studies. Below is a comparison of this compound and Aldh1A1-IN-5 based on their reported biochemical potencies.
| Parameter | This compound | Aldh1A1-IN-5 |
| Target | ALDH1A1 | ALDH1A1 |
| IC50 (hALDH1A1) | 40 nM[1][2][3] | 83 µM |
| Selectivity (IC50) | >57 µM for hALDH1B1, hALDH3A1, hALDH2[1][2] | 45 µM for ALDH1A2, 43 µM for ALDH1A3 |
| Mechanism of Action | Potent and selective inhibitor[1] | Potent inhibitor |
Note: A lower IC50 value indicates a higher potency.
The Role of Western Blot in Validating this compound Activity
It is important to understand that this compound is an inhibitor of the enzymatic activity of ALDH1A1. A Western blot, in contrast, is a technique used to detect and quantify the amount of a specific protein in a sample. Therefore, a Western blot for ALDH1A1 following this compound treatment is not a direct measure of inhibition of its catalytic function.
However, this experiment is a critical component of the validation process for several reasons:
-
Target Presence: It confirms the presence and baseline expression level of the ALDH1A1 protein in the cellular model being used (e.g., cancer cell lines).
-
Off-Target Effects on Expression: It serves as a crucial control to determine if the inhibitor, at the concentrations used, has any unintended effects on the expression or stability of the ALDH1A1 protein itself. A significant change in protein level could confound the interpretation of results from activity-based assays.
Signaling Pathway of ALDH1A1
ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, where it catalyzes the irreversible oxidation of retinal to retinoic acid. Retinoic acid then acts as a ligand for nuclear receptors (RAR/RXR), which regulate the transcription of numerous genes involved in cell differentiation, proliferation, and apoptosis.
Caption: ALDH1A1's role in the retinoic acid signaling pathway and its inhibition by this compound.
Experimental Workflow: Western Blot for ALDH1A1
The following diagram outlines the key steps for performing a Western blot to assess ALDH1A1 protein levels after treatment with an inhibitor.
Caption: A stepwise workflow for ALDH1A1 Western blot analysis.
Detailed Experimental Protocol: Western Blot for ALDH1A1
This protocol is a general guideline and may require optimization based on the specific cell line and antibodies used.
1. Cell Culture and Treatment:
-
Select a cell line with known ALDH1A1 expression (e.g., a cancer cell line where ALDH1A1 is implicated).
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, the alternative inhibitor (e.g., Aldh1A1-IN-5), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
2. Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ALDH1A1 (e.g., from a reputable supplier, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using image analysis software and normalize the ALDH1A1 signal to the corresponding housekeeping protein signal for each sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ALDH Inhibitors: NCT-501 vs. Disulfiram
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical in cellular detoxification and metabolism. Their role in cancer stem cell biology and therapeutic resistance has made them a prime target for drug development. This guide provides an objective comparison of two ALDH inhibitors, the clinical-stage molecule NCT-501 and the FDA-approved drug disulfiram (B1670777), supported by experimental data to inform research and development decisions.
Executive Summary
This compound is a potent and highly selective, reversible inhibitor of ALDH1A1, a key isoform implicated in cancer stem cell function. In contrast, disulfiram is a long-standing, FDA-approved medication for alcoholism that acts as an irreversible inhibitor of multiple ALDH isoforms, most notably ALDH1A1 and ALDH2. While this compound offers precision in targeting a specific cancer-related pathway, disulfiram presents a broader mechanism of action with a well-documented clinical history. The choice between these inhibitors depends on the specific research or therapeutic goal, weighing the benefits of selectivity against the potential advantages of multi-isoform inhibition.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and disulfiram based on available preclinical and clinical data.
Table 1: Potency and Selectivity
| Parameter | This compound | Disulfiram |
| Target ALDH Isoforms | Primarily ALDH1A1[1][2][3] | ALDH1A1, ALDH2, and other isoforms[4][5][6] |
| IC50 (ALDH1A1) | 40 nM[1][3] | ~0.17 µM (for a disulfiram analog)[7] |
| IC50 (ALDH1B1) | >57 µM[1] | Data not available |
| IC50 (ALDH2) | >57 µM[1] | ~3.4 µM[7] |
| IC50 (ALDH3A1) | >57 µM[1] | Data not available |
| Mechanism of Inhibition | Reversible, Theophylline-based[8] | Irreversible, Covalent modification[4][5] |
Table 2: Pharmacokinetics
| Parameter | This compound | Disulfiram |
| Bioavailability | High (intraperitoneal), Low (oral)[9] | Readily absorbed orally (80-90%) |
| Metabolism | Rapidly metabolized in the liver[9] | Extensively metabolized in the liver to active metabolites[10] |
| Half-life | Data not available | 60-120 hours (parent drug)[5] |
| Distribution | Well-absorbed and distributed[3] | Widely distributed, crosses the blood-brain barrier |
Table 3: In Vivo Efficacy and Toxicity
| Parameter | This compound | Disulfiram |
| In Vivo Anti-Tumor Efficacy | 78% tumor growth inhibition in a xenograft model[1] | Significant delay in tumor growth in a xenograft model[11] |
| Toxicity Profile | Limited data; reported to have no toxicity in one preclinical model. | Well-documented; can cause severe reaction with alcohol. Other side effects include headache, fatigue, and potential hepatotoxicity[12][13] |
| FDA Approval Status | Investigational | Approved for alcoholism[14] |
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of ALDH1A1, an enzyme that plays a crucial role in the synthesis of retinoic acid (RA). RA is a signaling molecule that regulates gene expression involved in cell proliferation, differentiation, and apoptosis. By inhibiting ALDH1A1, this compound disrupts this pathway, which can impact downstream signaling cascades often dysregulated in cancer.
Disulfiram, on the other hand, irreversibly inhibits multiple ALDH isoforms, including ALDH1A1 and ALDH2. Its inhibition of ALDH2 is the basis for its use in alcohol aversion therapy, as it leads to the accumulation of toxic acetaldehyde (B116499). In the context of cancer, its broader inhibitory profile may offer advantages by targeting multiple metabolic pathways. Some studies suggest that the anti-cancer effects of disulfiram may also be linked to mechanisms beyond ALDH inhibition, such as copper chelation and targeting of the NPL4 protein, a component of the p97/VCP segregase complex[15].
Caption: Ethanol metabolism pathway and points of inhibition by this compound and disulfiram.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
ALDH Activity Assay (Colorimetric)
This assay quantifies ALDH activity by measuring the reduction of NAD+ to NADH, which then reduces a colorless probe to a colored product.
Materials:
-
ALDH Assay Buffer
-
Acetaldehyde (Substrate)
-
ALDH Substrate Mix
-
NADH Standard
-
96-well clear flat-bottom plate
-
Spectrophotometric plate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold ALDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
NADH Standard Curve: Prepare a series of NADH standards in the 96-well plate.
-
Reaction Mix: Prepare a master mix containing ALDH Assay Buffer and ALDH Substrate Mix.
-
Measurement: Add the Reaction Mix to the standards and samples. For background control, prepare parallel samples without the acetaldehyde substrate. Measure the absorbance at 450 nm at time 0 and after a 20-60 minute incubation at room temperature.
-
Calculation: Subtract the background reading and calculate ALDH activity based on the NADH standard curve.
ALDEFLUOR™ Assay
This flow cytometry-based assay identifies and quantifies the population of cells with high ALDH activity.
Materials:
-
ALDEFLUOR™ Assay Buffer
-
Activated ALDEFLUOR™ Reagent (BAAA, ALDH substrate)
-
DEAB (Diethylaminobenzaldehyde, ALDH inhibitor)
-
Flow cytometer
Procedure:
-
Cell Suspension: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Control and Test Samples: For the negative control, add DEAB to a tube of the cell suspension.
-
Staining: Add the activated ALDEFLUOR™ reagent to both the control and test samples.
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
Caption: A typical workflow for screening and identifying novel ALDH inhibitors.
Conclusion and Future Directions
This compound and disulfiram represent two distinct strategies for targeting ALDH activity. This compound's selectivity for ALDH1A1 makes it a valuable tool for dissecting the specific role of this isoform in cancer biology and as a potential therapeutic with a targeted mechanism. Its primary limitation is its poor oral bioavailability, which may require further formulation development.
Disulfiram, with its broad-spectrum ALDH inhibition and established clinical use, offers a readily available compound for repurposing in cancer therapy. Its multifaceted mechanism of action could be advantageous in overcoming resistance. However, its potential for side effects, particularly the disulfiram-ethanol reaction, requires careful patient management.
Future research should focus on direct comparative studies of these two inhibitors in various cancer models to elucidate the contexts in which selective versus broad-spectrum ALDH inhibition is more beneficial. Furthermore, the development of novel disulfiram analogs with improved selectivity, as has been explored, could lead to a new generation of ALDH inhibitors with enhanced therapeutic indices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Disulfiram: Mechanisms, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disulfiram - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Comparative aspects of disulfiram and its metabolites in the disulfiram-ethanol reaction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disulfiram Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 13. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Disulfiram, an aldehyde dehydrogenase inhibitor, works as a potent drug against sepsis and cancer via NETosis, pyroptosis, apoptosis, ferroptosis, and cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfiram's anti-cancer activity reflects targeting NPL4, not inhibition of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ALDH1A1 Inhibition: NCT-501 vs. DEAB
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a significant therapeutic target, particularly in oncology, due to its role in cellular detoxification, retinoic acid signaling, and its association with cancer stem cells (CSCs) and chemoresistance.[1][2] This guide provides a detailed, objective comparison of two commonly used inhibitors of ALDH1A1: the potent and selective inhibitor NCT-501, and the widely used, though less specific, N,N-diethylaminobenzaldehyde (DEAB).
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of this compound and DEAB against ALDH1A1 and other ALDH isozymes are summarized below. Lower IC50 values indicate higher potency.
| Parameter | This compound | DEAB (N,N-diethylaminobenzaldehyde) | References |
| ALDH1A1 Inhibition (IC50) | 40 nM | 57 nM | [3][4][5][6] |
| ALDH1A2 Inhibition (IC50) | >57 µM | 1.2 µM | [4][6][7] |
| ALDH1A3 Inhibition (IC50) | >57 µM | 3.0 µM | [4][6][7] |
| ALDH1B1 Inhibition (IC50) | >57 µM | 1.2 µM | [4][6][7] |
| ALDH2 Inhibition (IC50) | >57 µM | 0.16 µM | [4][6][7] |
| ALDH3A1 Inhibition (IC50) | >57 µM | Substrate | [5][6][7] |
| ALDH5A1 Inhibition (IC50) | Data not available | 13 µM | [4][6] |
| Mechanism of Action | Potent and selective, theophylline-based reversible inhibitor. | Substrate and mechanism-based inhibitor; can act as a slow substrate for ALDH1A1 and an irreversible inhibitor for other isoforms like ALDH1A2 and ALDH2. | [1][4][7] |
Summary of Potency and Selectivity:
This compound demonstrates high potency for ALDH1A1 with an IC50 of 40 nM and exceptional selectivity, showing minimal to no inhibition of other ALDH isozymes at concentrations up to 57 µM.[3][5][7] In contrast, while DEAB is also a potent inhibitor of ALDH1A1 (IC50 of 57 nM), it exhibits significant cross-reactivity with other ALDH isoforms, notably ALDH2, ALDH1A2, ALDH1A3, and ALDH1B1.[4][6] This lack of specificity is an important consideration in experimental design and data interpretation.
Experimental Protocols
For researchers seeking to replicate or build upon studies involving these inhibitors, the following provides a generalized, detailed methodology for assessing ALDH1A1 inhibition.
1. In Vitro Enzymatic Inhibition Assay (Spectrophotometric)
This assay quantifies the enzymatic activity of purified ALDH1A1 by monitoring the production of NADH.
-
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+
-
Propionaldehyde (or another suitable aldehyde substrate)
-
This compound and DEAB dissolved in DMSO
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0
-
96-well, UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing ALDH1A1 enzyme (e.g., 50-100 nM final concentration) and NAD+ (e.g., 200 µM final concentration) in the assay buffer.[4][8]
-
Add varying concentrations of this compound or DEAB (typically via serial dilution) to the wells of the microplate. Include a vehicle control (DMSO) without any inhibitor.
-
Add the enzyme-NAD+ mixture to the wells containing the inhibitors.
-
Incubate the plate at room temperature for a defined period (e.g., 2-15 minutes) to allow for inhibitor binding.[4][9]
-
Initiate the enzymatic reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde) to all wells.[8]
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).[4][10]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and plot the results to calculate the IC50 value.
-
2. Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This flow cytometry-based assay measures intracellular ALDH activity.
-
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Cells of interest (e.g., cancer cell lines with known ALDH1A1 expression)
-
This compound and DEAB
-
Flow cytometer
-
-
Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
For each sample to be tested, add the desired concentration of this compound.
-
For each sample, prepare a control tube containing the specific ALDH inhibitor DEAB, which is used to establish the baseline fluorescence and set the gate for ALDH-positive cells.[9][11]
-
Add the activated ALDEFLUOR™ substrate (BAAA, BODIPY®-aminoacetaldehyde) to all cell suspensions.[11]
-
Incubate all tubes at 37°C for 30-60 minutes, protected from light.[9][11]
-
Centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, detecting the fluorescent product in the green fluorescence channel. The DEAB-treated sample serves as the negative control to define the ALDH-positive population.[11]
-
Visualizing Pathways and Workflows
To better understand the context of ALDH1A1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: ALDH1A1 signaling pathway and points of inhibition.
Caption: Workflow for comparing ALDH1A1 inhibitors.
References
- 1. Discovery of this compound, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
NCT-501: A Comparative Guide to its Selectivity Profile Against Aldehyde Dehydrogenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aldehyde dehydrogenase (ALDH) inhibitor NCT-501 against other ALDH isoforms. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Executive Summary
This compound is a potent and highly selective inhibitor of the aldehyde dehydrogenase 1A1 (ALDH1A1) isoform.[1][2][3][4] Exhibiting a low nanomolar inhibitory concentration (IC50) for ALDH1A1, this compound demonstrates minimal activity against a panel of other ALDH isoforms, highlighting its specificity. This theophylline-based inhibitor stands out for its superior selectivity profile compared to broader-spectrum ALDH inhibitors, making it a valuable tool for targeted research into the physiological and pathological roles of ALDH1A1.
Data Presentation: this compound Selectivity Profile
The following table summarizes the quantitative data on the inhibitory activity of this compound against various human ALDH isoforms.
| Target Isoform | This compound IC50 | Fold Selectivity vs. ALDH1A1 |
| hALDH1A1 | 40 nM | 1 |
| hALDH1A2 | >57 µM | >1425 |
| hALDH1A3 | >57 µM | >1425 |
| hALDH1B1 | >57 µM | >1425 |
| hALDH2 | >57 µM | >1425 |
| hALDH3A1 | >57 µM | >1425 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. Data compiled from multiple sources.[1][3][4][5][6]
Comparison with Other ALDH Inhibitors
This compound's high selectivity for ALDH1A1 becomes more apparent when compared to other commonly used ALDH inhibitors.
| Inhibitor | ALDH1A1 IC50 | ALDH1A2 IC50 | ALDH1A3 IC50 | ALDH2 IC50 | ALDH3A1 IC50 | Notes |
| This compound | 40 nM | >57 µM | >57 µM | >57 µM | >57 µM | Highly selective for ALDH1A1 |
| DEAB | ~57 nM | - | ~3 µM | - | - | Pan-ALDH1 inhibitor |
| Alda-1 | - | - | - | Activator | - | Selective activator of ALDH2 |
This table is a summary of data from various sources and is intended for comparative purposes. IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
The determination of the selectivity profile of this compound against various ALDH isoforms is typically achieved through a series of in vitro enzyme inhibition assays.
General Protocol for ALDH Enzymatic Assays
This method is based on the spectrophotometric measurement of NADH production, a common product of the ALDH-catalyzed oxidation of an aldehyde substrate.
Materials:
-
Recombinant human ALDH isoforms (ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH3A1)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, with 0.01% Tween 20)
-
Cofactor: NAD+ or NADP+ (depending on the isoform)
-
Substrate: A suitable aldehyde substrate for each isoform (e.g., retinal for ALDH1A1)
-
This compound and other test compounds
-
Multi-well plates (e.g., 384-well)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant ALDH isoforms to the desired final concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
Add the assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations to the respective wells.
-
Add the ALDH enzyme to each well.
-
Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the cofactor (NAD+/NADP+) followed by the aldehyde substrate.
-
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH formation is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
The primary mechanism of action of this compound is the inhibition of ALDH1A1, a key enzyme in the biosynthesis of retinoic acid (RA). RA is a critical signaling molecule that regulates gene expression involved in cellular proliferation, differentiation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. AID 1342996 - Inhibiton Assay: IC50 values were determined for CB29 and its analogs using propionaldehyde as the substrate for ALDH1A1 and ALDH2 or benzaldehyde as the substrate for ALDH3A1. The assays were performed on a Beckman DU-640 spectrophotometer at various concentrations of inhibitors ranging from 50 nM to 250 μM following a 1 minute pre-incubation. There was no pre-incubation time-dependence to the inhibition. All reactions were initiated by the addition of the aldehyde substrate. The inhibition curves were fit to the Logistic four parameter IC50 equation using the SigmaPlot (v11, StatSys). We characterized the mode of inhibition using steady-state kinetics through co-variation of inhibitor and substrate concentrations. The steady state kinetic measurements were performed in 100 mM Na2HPO4 buffer, pH 7.5. The reaction mixture contained 10 nM ALDH3A1, varied benzaldehyde (50 μM-800 μM; fixed NADP+, 1.5 mM) and varied inhibitor concentrations. In all casesâincluding the control reactions lacking inhibitors, the final reaction mixture contained 2% (v/v) DMSO. The reaction was initiated by addition of substrate and the initial rate of product formation was determined on a Beckman DU-640. - PubChem [pubchem.ncbi.nlm.nih.gov]
NCT-501 in Paclitaxel-Resistant Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of paclitaxel (B517696) resistance in ovarian cancer presents a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. This guide provides a comprehensive comparison of the ALDH1A1 inhibitor, NCT-501, against other therapeutic alternatives in paclitaxel-resistant ovarian cancer models. The information is supported by experimental data to aid in the evaluation of its potential as a viable treatment option.
Efficacy of this compound in Paclitaxel-Resistant Ovarian Cancer Models
This compound is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell (CSC) maintenance and chemoresistance.[1] By targeting ALDH1A1, this compound aims to overcome resistance to conventional chemotherapies like paclitaxel.
In Vitro Efficacy
Studies have demonstrated that this compound can sensitize paclitaxel-resistant ovarian cancer cell lines to the cytotoxic effects of paclitaxel. While specific quantitative data on the combination of this compound and paclitaxel in paclitaxel-resistant SKOV-3-TR cells is still emerging, the baseline paclitaxel resistance of this cell line is well-established.
Table 1: Paclitaxel IC50 in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | Description | Paclitaxel IC50 | Reference |
| SKOV-3 | Paclitaxel-Sensitive Human Ovarian Adenocarcinoma | 3.19 nM | [2] |
| SKOV-3-TR | Paclitaxel-Resistant Human Ovarian Adenocarcinoma | 2176.01 nM | [2] |
The significant difference in IC50 values highlights the profound resistance developed in the SKOV-3-TR cell line. The therapeutic goal of this compound is to reduce the IC50 of paclitaxel in resistant cells, bringing it closer to that of sensitive cells.
Comparison with Alternative Therapeutic Strategies
Several other approaches are being investigated to overcome paclitaxel resistance in ovarian cancer. These include the use of other ALDH1A1 inhibitors, combination with other targeted therapies, and targeting alternative cellular pathways.
Table 2: Comparison of Therapeutic Strategies for Paclitaxel-Resistant Ovarian Cancer
| Therapeutic Agent/Strategy | Mechanism of Action | Key Findings in Preclinical Models | Reference |
| This compound | Selective ALDH1A1 Inhibitor | Sensitizes paclitaxel-resistant ovarian cancer cells to paclitaxel. | [1] |
| CM37 | ALDH1A1 Inhibitor | Reduces proliferation of ovarian cancer spheroids and expression of stemness markers. Promotes DNA damage in ovarian cancer cells. | [3][4] |
| Lapatinib/Poziotinib | ABCB1 Transporter Inhibitors | In combination with paclitaxel, effectively kills cancer cells that have been previously resistant to paclitaxel. | [5] |
| Glutamine Uptake Inhibition | Targets cancer cell metabolism | Resensitizes paclitaxel-resistant SKOV-3-TR cells to paclitaxel via downregulation of the mTORC1/S6K signaling pathway. | [2] |
Signaling Pathways and Experimental Workflows
ALDH1A1 Signaling in Chemoresistance
ALDH1A1 contributes to chemoresistance through its role in the retinoic acid (RA) signaling pathway and its crosstalk with other pro-survival pathways. Inhibition of ALDH1A1 by this compound is expected to disrupt these signaling cascades, thereby restoring sensitivity to chemotherapeutic agents.
Experimental Workflow for Evaluating this compound Efficacy
A typical preclinical workflow to assess the efficacy of this compound in paclitaxel-resistant ovarian cancer models involves several key stages, from the development of resistant cell lines to in vivo testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Glutamine Uptake Resensitizes Paclitaxel Resistance in SKOV3-TR Ovarian Cancer Cell via mTORC1/S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. journals.plos.org [journals.plos.org]
On-Target Validation of ALDH1A1 Inhibition: A Comparative Guide to NCT-501 and siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for confirming the on-target effects of inhibiting Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme implicated in cancer stem cell biology and therapeutic resistance. We objectively evaluate the pharmacological approach using the selective inhibitor NCT-501 against the genetic approach of siRNA-mediated knockdown, offering supporting data and detailed experimental protocols to inform your research strategy.
Introduction to ALDH1A1 and Target Validation
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme that plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation.[1][2][3] Elevated ALDH1A1 activity is a well-established marker for cancer stem cells (CSCs) across various tumor types and is associated with poor prognosis and resistance to chemotherapy.[3][4] Consequently, ALDH1A1 has emerged as a promising therapeutic target.
Validating that a therapeutic agent elicits its effects through the intended target is a cornerstone of drug development. This guide focuses on this compound, a potent and selective small molecule inhibitor of ALDH1A1, and compares its utility for on-target validation with that of small interfering RNA (siRNA), a powerful tool for transiently silencing gene expression.[5][6]
Comparison of this compound and ALDH1A1 siRNA for On-Target Validation
Both this compound and siRNA are effective tools for interrogating ALDH1A1 function. The choice between them often depends on the specific experimental goals, timelines, and resources.
| Feature | This compound (Pharmacological Inhibition) | ALDH1A1 siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible, competitive inhibition of ALDH1A1 enzymatic activity. | Post-transcriptional gene silencing by mRNA degradation. |
| Target Specificity | Highly selective for ALDH1A1 (IC50 = 40 nM) over other ALDH isozymes (>57 µM).[5][6] | High on-target specificity determined by siRNA sequence design. Potential for off-target effects. |
| Mode of Action | Directly inhibits protein function. | Reduces the total cellular pool of the target protein. |
| Effective Concentration | Typically in the nanomolar to low micromolar range for cellular assays. | Typically in the nanomolar range for transfection. |
| Time to Effect | Rapid, often within minutes to hours of administration. | Slower, typically requiring 24-72 hours for significant protein knockdown. |
| Duration of Effect | Transient and dependent on compound washout. | Transient, with protein levels recovering as cells divide and the siRNA is diluted. |
| Experimental Controls | Vehicle control (e.g., DMSO). | Scrambled or non-targeting siRNA control. |
| Key Advantages | Dose-dependent and reversible effects. Good for mimicking therapeutic intervention. | Directly links phenotype to gene expression. |
| Potential Limitations | Potential for off-target pharmacological effects at high concentrations. | Off-target effects, incomplete knockdown, potential for inducing an interferon response. |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and ALDH1A1 siRNA, highlighting their efficacy in modulating ALDH1A1 activity and impacting cancer cell phenotypes.
| Parameter | This compound | ALDH1A1 siRNA | Reference |
| ALDH1A1 Enzymatic Inhibition (IC50) | 40 nM | Not Applicable | [5][6] |
| ALDH1A1 mRNA Reduction | Not Applicable | ~80-90% | [7] |
| ALDH1A1 Protein Reduction | Not Applicable | >80% | [8] |
| Reduction in ALDH Activity (Cell-based) | Dose-dependent reduction | Significant reduction (e.g., from ~15% to ~6% ALDH-bright cells) | [7] |
| Effect on Cancer Cell Viability | Dose-dependent decrease in viability | Decreased clonogenic potential and sensitization to chemotherapy | [8] |
| Effect on Tumor Growth (in vivo) | 78% inhibition in a xenograft model | Sensitizes tumors to chemotherapy | [5] |
Experimental Protocols
Protocol 1: ALDH1A1 Inhibition using this compound
This protocol describes a general procedure for treating cancer cells with this compound to assess its effect on ALDH1A1 activity and cellular phenotype.
Materials:
-
This compound (hydrochloride salt recommended for solubility)
-
Cancer cell line with known ALDH1A1 expression
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Aldefluor™ Assay Kit (or similar ALDH activity assay)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multi-well cell culture plates
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., a dose-response curve from 10 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). Replace the medium in the cell culture plate with the medium containing this compound or vehicle.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
ALDH Activity: Measure ALDH enzyme activity using the Aldefluor™ assay according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using a standard assay.
-
Other Phenotypic Assays: Perform other relevant assays such as migration, invasion, or apoptosis assays.
-
Protocol 2: ALDH1A1 Knockdown using siRNA
This protocol provides a general guideline for transiently knocking down ALDH1A1 expression in cancer cells using siRNA.
Materials:
-
ALDH1A1-specific siRNA duplexes (at least two independent sequences are recommended)
-
Non-targeting (scrambled) siRNA control
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Cancer cell line
-
Complete cell culture medium (antibiotic-free for transfection)
-
Multi-well cell culture plates
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for Western blotting (anti-ALDH1A1 and loading control)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate in an antibiotic-free complete medium so that they reach 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., to a final concentration of 10-20 nM) in Opti-MEM™.
-
In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, harvest RNA and perform qRT-PCR to quantify the reduction in ALDH1A1 mRNA levels.
-
Western Blot: At 48-72 hours post-transfection, prepare cell lysates and perform Western blotting to confirm the reduction in ALDH1A1 protein levels.
-
-
Phenotypic Analysis: Following confirmation of knockdown, perform functional assays as described in Protocol 1.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. oncotarget.com [oncotarget.com]
- 3. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ALDH1A1 Gene Knockout on Drug Resistance in Paclitaxel and Topotecan Resistant Human Ovarian Cancer Cell Lines in 2D and 3D Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ALDH1A1 maintains ovarian cancer stem cell-like properties by altered regulation of cell cycle checkpoint and DNA repair network signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NCT-501 in Combination with Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is increasingly shifting towards combination therapies to enhance efficacy and overcome resistance. NCT-501, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), has emerged as a promising candidate for combination strategies. Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is associated with resistance to various cancer therapies. By targeting ALDH1A1, this compound has the potential to sensitize cancer cells to other targeted agents. This guide provides an objective comparison of this compound in combination with other targeted therapies, supported by available preclinical data, and details the experimental methodologies for key assays.
This compound: Mechanism of Action
This compound is a theophylline-based, potent, and selective inhibitor of ALDH1A1 with an IC50 of 40 nM. It exhibits high selectivity for ALDH1A1 over other ALDH isozymes such as ALDH1B1, ALDH3A1, and ALDH2 (IC50 >57 μM). ALDH1A1 is a critical enzyme in the retinoic acid (RA) signaling pathway and plays a role in cellular detoxification and the maintenance of cancer stem cells. Inhibition of ALDH1A1 by this compound is expected to disrupt these processes, thereby increasing the vulnerability of cancer cells to other therapeutic agents.
Preclinical Performance of this compound in Combination Therapies
Current preclinical data highlights the synergistic potential of this compound when combined with other targeted therapies, particularly in the context of ovarian and KRAS-mutant cancers.
Combination with PARP Inhibitors
In preclinical studies involving BRCA2-deficient epithelial ovarian cancer (EOC) cells, this compound has demonstrated a synergistic effect with the PARP inhibitor olaparib. This combination is particularly relevant for overcoming resistance to PARP inhibitors, a significant clinical challenge.
Table 1: In Vitro Efficacy of this compound in Combination with Olaparib in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| PEO1 | Olaparib | 2.61 | <0.9 (Synergism) |
| Olaparib + this compound | 0.8 | ||
| Kuramochi | Olaparib | 1.36 | <0.9 (Synergism) |
| Olaparib + this compound | 0.24 |
Data sourced from a study on the synergistic effects of ALDH1A1 inhibition with PARP inhibitors.
Combination with KRAS Inhibitors
While direct studies with this compound in combination with KRAS inhibitors are not yet published, research on the structurally similar ALDH1A1 inhibitor CM10 provides strong evidence for the potential of this combination strategy in KRAS-mutant cancers. Inhibition of ALDH1A1 has been shown to enhance the efficacy of KRAS-targeted therapies by promoting ferroptosis.
Table 2: In Vivo Efficacy of the ALDH1A1 Inhibitor CM10 in Combination with KRAS G12C Inhibitors in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle | ~1200 | - |
| KRAS Inhibitor (Adagrasib) | ~600 | 50% |
| CM10 + KRAS Inhibitor (Adagrasib) | ~150 | 87.5% |
Data represents approximate values derived from graphical data in a preclinical study of ALDH1A1 and KRAS inhibitors.
Comparison with Other ALDH1A1 Inhibitors in Combination Therapy
Several other compounds are known to inhibit ALDH1A1 and have been investigated in combination therapies.
Table 3: Comparison of ALDH1A1 Inhibitors in Preclinical and Clinical Combination Studies
| Inhibitor | Combination Partner | Cancer Type | Key Findings |
| This compound | Olaparib (PARP Inhibitor) | Ovarian Cancer | Synergistically increases cytotoxicity in BRCA2-deficient cells. |
| CM10 | Sotorasib, Adagrasib (KRAS G12C Inhibitors) | Pancreatic, Lung Cancer | Significantly enhances tumor growth inhibition in xenograft models. |
| Disulfiram | Temozolomide | Glioblastoma | Phase I clinical trial showed the combination to be safe and identified a maximum tolerated dose. |
| NCT-505 | Carboplatin (B1684641) | Ovarian Cancer | Increased cell death in spheroids after carboplatin treatment. |
Signaling Pathways and Experimental Workflows
ALDH1A1 Signaling Pathway
The inhibition of ALDH1A1 by this compound disrupts the conversion of retinal to retinoic acid, a key step in a signaling pathway that regulates gene expression related to cell differentiation, proliferation, and survival. This disruption can lead to an accumulation of reactive aldehydes, inducing cellular stress and sensitizing cancer cells to other therapies.
Figure 1. Simplified ALDH1A1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Combination Studies
A typical workflow to assess the synergistic effects of this compound in combination with another targeted therapy involves cell viability assays and synergy analysis.
Figure 2. General workflow for assessing drug synergy in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound and other targeted therapy solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound, the other targeted agent, or the combination of both. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
ALDH Activity Assay
This colorimetric assay quantifies the enzymatic activity of ALDH in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
ALDH Assay Buffer
-
Acetaldehyde (substrate)
-
NAD+
-
Colorimetric probe that reacts with NADH
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
In a 96-well plate, add the sample lysate.
-
Prepare a reaction mix containing ALDH assay buffer, acetaldehyde, NAD+, and the colorimetric probe.
-
Add the reaction mix to the wells containing the samples.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at the appropriate wavelength for the colorimetric product (e.g., 450 nm).
-
The ALDH activity is proportional to the change in absorbance over time and can be quantified using a standard curve generated with known concentrations of NADH.
Synergy Quantification (Combination Index - CI)
The Chou-Talalay method is a widely used approach to quantify the synergism, additivity, or antagonism of drug combinations. The Combination Index (CI) is calculated based on the dose-response curves of the individual drugs and their combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value can be calculated using specialized software (e.g., CompuSyn) that fits the dose-response data to the median-effect equation.
Conclusion
This compound, as a selective ALDH1A1 inhibitor, holds significant promise for use in combination with other targeted therapies to enhance anti-cancer efficacy and overcome drug resistance. The synergistic effects observed with PARP inhibitors and the strong rationale for combination with KRAS inhibitors underscore its potential. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound-based combination strategies across a broader range of cancer types and targeted agents. The experimental protocols and methodologies outlined in this guide provide a framework for the continued evaluation of this promising therapeutic approach.
Assessing the Specificity of NCT-501 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of aldehyde dehydrogenase 1A1 (ALDH1A1) has gained significant traction in cancer research, particularly concerning its role in cancer stem cells (CSCs), therapeutic resistance, and tumor progression.[1][2] NCT-501 has emerged as a potent and selective inhibitor of ALDH1A1, serving as a critical tool for elucidating the enzyme's function and as a potential therapeutic agent.[3][4][5] This guide provides an objective comparison of this compound's performance against other ALDH1A1 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Quantitative Comparison of ALDH1A1 Inhibitors
The following tables summarize the biochemical potency and selectivity of this compound in comparison to other known ALDH1A1 inhibitors. The data highlights the superior potency and selectivity of this compound for ALDH1A1 over other ALDH isoforms.
Table 1: Biochemical Potency of ALDH1A1 Inhibitors
| Compound | Target | IC50 (nM) | Source |
| This compound | hALDH1A1 | 40 | [3][5] |
| Aldh1A1-IN-5 | ALDH1A1 | 19 (approx.)¹ | [4] |
| CM37 (A37) | ALDH1A1 | 4600 | [1][6] |
| N42 | ALDH1A1 | 23 | [7] |
| WIN18446 | ALDH1A1 | 250 | [7] |
¹Data inferred from primary literature.[4]
Table 2: Selectivity Profile of this compound and Alternatives
| Compound | ALDH1A1 IC50 (µM) | ALDH1B1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | ALDH1A2 IC50 (µM) | ALDH1A3 IC50 (µM) | Source |
| This compound | 0.04 | >57 | >57 | >57 | - | - | [3][5] |
| Aldh1A1-IN-5 | - | - | - | - | 45 (EC50) | 43 (EC50) | [4] |
| N42 | 0.023 | - | - | - | 18 | - | [7] |
| WIN18446 | 0.25 | - | - | - | Inhibited similarly to ALDH1A1 | - | [7] |
Signaling Pathway of ALDH1A1
ALDH1A1 is a critical enzyme in the conversion of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression involved in cellular proliferation, differentiation, and apoptosis.[2][8] In the context of cancer, ALDH1A1 is implicated in multiple oncogenic pathways, including WNT/β-catenin and PI3K/AKT/mTOR, and contributes to therapeutic resistance.[3][5]
Caption: ALDH1A1 signaling pathway and its inhibition by this compound.
Experimental Protocols
Accurate assessment of inhibitor specificity is crucial for reliable research outcomes. The following are detailed methodologies for key experiments used to characterize ALDH1A1 inhibitors.
In Vitro ALDH Dehydrogenase Activity Assay
This assay measures the enzymatic activity of ALDH1A1 by monitoring the production of NADH, which fluoresces at 460 nm when excited at 340 nm.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+
-
Aldehyde substrate (e.g., propionaldehyde (B47417) or benzaldehyde)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing ALDH1A1 enzyme and NAD+ in the assay buffer.
-
Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the wells of the microplate.
-
Add the enzyme/NAD+ mixture to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the aldehyde substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at 460 nm (excitation at 340 nm) every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[9][10]
Materials:
-
Cell line expressing ALDH1A1
-
Cell culture medium
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and distribute them into PCR tubes or a PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures to generate a melt curve, or at a single, optimized temperature for isothermal analysis.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble ALDH1A1 in the supernatant using Western blotting or another protein quantification method.
-
Increased thermal stability of ALDH1A1 in the presence of the inhibitor indicates target engagement.[11][12] For ALDH1A1, cofactor addition (NAD+) in lysate-based CETSA may be necessary to observe small molecule binding.[13]
Experimental Workflow for Assessing Inhibitor Specificity
A systematic workflow is essential for a thorough evaluation of an inhibitor's specificity. The following diagram outlines a typical workflow for characterizing a novel ALDH1A1 inhibitor.
Caption: Workflow for assessing ALDH1A1 inhibitor specificity.
Logical Comparison of Inhibitor Attributes
The selection of an appropriate inhibitor depends on the specific research question. The following diagram illustrates the logical relationship between inhibitor characteristics and their suitability for different experimental contexts.
Caption: Logic for selecting an ALDH1A1 inhibitor.
Conclusion
This compound stands out as a highly potent and selective inhibitor of ALDH1A1, making it an invaluable tool for studying the specific roles of this enzyme in complex biological systems. Its favorable selectivity profile minimizes the potential for off-target effects, which is crucial for the accurate interpretation of experimental results. While other inhibitors are available, the comprehensive characterization of this compound provides a strong foundation for its use in both in vitro and cellular assays. For in vivo studies, careful consideration of its pharmacokinetic properties is necessary. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their studies on ALDH1A1.
References
- 1. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. The Significance of Aldehyde Dehydrogenase 1 in Cancers | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of NCT-501 and Other ALDH1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of NCT-501, a potent and selective ALDH1A1 inhibitor, with other emerging ALDH1A1 inhibitors. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their preclinical studies.
Executive Summary
Aldehyde dehydrogenase 1A1 (ALDH1A1) has been identified as a key player in cancer stem cell (CSC) biology, contributing to therapeutic resistance and tumor recurrence. Consequently, the development of ALDH1A1 inhibitors is a promising avenue in oncology research. This compound is a theophylline-based, potent, and selective inhibitor of ALDH1A1. This guide compares its in vivo performance with other notable ALDH1A1 inhibitors, focusing on their anti-tumor effects in preclinical xenograft models. While direct head-to-head comparative studies are limited, this document synthesizes available data to provide a comprehensive overview.
In Vivo Efficacy Comparison of ALDH1A1 Inhibitors
The following table summarizes the available in vivo data for this compound and other selective ALDH1A1 inhibitors. It is important to note that variations in experimental models, cell lines, and dosing regimens can influence outcomes, making direct comparisons challenging.
| Inhibitor | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Findings | Reference(s) |
| This compound | Cal-27 CisR (Head and Neck Squamous Cell Carcinoma) Xenograft | 100 µ g/animal ; intratumoral; every alternate day for 20 days | 78% inhibition in tumor growth.[1][2] | [1][2][3] |
| Compound 974 | OVCAR3 (Ovarian Cancer) Xenograft | OVCAR3 cells pretreated with 5 µM for 48 hours before subcutaneous injection | Significantly reduced cancer stem cell (CSC) frequency in a limiting dilution assay.[4][5][6] | [4][5][6] |
| CM37 | Ovarian Cancer Models | Not explicitly detailed for in vivo tumor growth inhibition studies | Delayed tumor initiation capacity in vivo with siRNA-mediated ALDH1A1 knockdown.[7] | [7] |
Detailed Experimental Protocols
A generalized protocol for assessing the in vivo efficacy of ALDH1A1 inhibitors in a xenograft model is outlined below. Specific details may vary based on the primary research.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines with high ALDH1A1 expression (e.g., Cal-27, OVCAR3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in a sterile solution (e.g., PBS or a mix with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The ALDH1A1 inhibitor (e.g., this compound) is administered according to the specified dosing regimen (e.g., intratumoral, intraperitoneal, or oral). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or if significant toxicity is observed. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
In Vivo Limiting Dilution Assay Protocol
This assay is used to determine the frequency of cancer stem cells.
-
Cell Preparation: Cancer cells are pre-treated with the ALDH1A1 inhibitor (e.g., Compound 974) or vehicle control for a specified duration.
-
Serial Dilutions: The treated cells are serially diluted to various concentrations (e.g., 1x10^5, 1x10^4, 1x10^3 cells).
-
Implantation: Each cell dilution is injected subcutaneously into a cohort of immunocompromised mice.
-
Tumor Formation Monitoring: The formation of palpable tumors is monitored over a defined period.
-
CSC Frequency Calculation: The frequency of cancer stem cells is calculated using Extreme Limiting Dilution Analysis (ELDA) software based on the number of tumors formed at each cell dilution.[4][6]
Signaling Pathways and Mechanisms of Action
ALDH1A1 is a critical enzyme in the conversion of retinal to retinoic acid (RA), a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and survival. In cancer stem cells, elevated ALDH1A1 activity contributes to a stem-like state and resistance to therapy. Inhibition of ALDH1A1 is expected to disrupt these pathological processes.
ALDH1A1 Signaling in Cancer Stem Cells
ALDH1A1-mediated production of retinoic acid influences several key signaling pathways implicated in cancer stemness and drug resistance, including the PI3K/Akt and Wnt/β-catenin pathways.[8] Inhibition of ALDH1A1 can lead to the downregulation of these pathways, resulting in decreased CSC self-renewal and increased sensitivity to chemotherapy.
Caption: ALDH1A1 signaling in cancer stem cells and the point of intervention for ALDH1A1 inhibitors.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo xenograft studies to evaluate the efficacy of ALDH1A1 inhibitors.
Caption: A typical workflow for conducting in vivo xenograft studies of ALDH1A1 inhibitors.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NCT-501
For Immediate Implementation by Laboratory Personnel
The proper disposal of the selective ALDH1A1 inhibitor, NCT-501, is a critical component of laboratory safety and environmental responsibility. Given its potent biological activity, all waste materials containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Adherence to the following step-by-step procedures, in conjunction with your institution's specific environmental health and safety (EHS) protocols, is mandatory.
Core Principles of this compound Disposal
Due to the absence of a specific Safety Data Sheet (SDS) detailing disposal instructions for this compound, a precautionary approach is required. The fundamental principle is to manage all this compound waste as hazardous, ensuring it is properly segregated, contained, labeled, and collected by a licensed waste management provider.
Quantitative Data for Waste Accumulation
Laboratories must comply with regulations regarding the accumulation of hazardous waste. The following table summarizes typical accumulation limits for Satellite Accumulation Areas (SAAs), which are designated locations within the laboratory for the collection of hazardous waste.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time | Regulatory Body |
| Hazardous Waste | 55 gallons | Up to 12 months (as long as accumulation limits are not exceeded) | EPA |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Once limit is reached, removal within 3 days is required. | EPA |
| Full Hazardous Waste Container in SAA | - | Removal within 3 calendar days of being full. | EPA |
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Treat as Hazardous: All forms of this compound waste, including the pure compound, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and disposable labware (e.g., pipette tips, vials, and flasks) must be considered hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous materials. Segregation is crucial to prevent cross-contamination and ensure proper disposal.
2. Containerization:
-
Use Appropriate Containers: Select a designated, chemically compatible, and leak-proof container for the collection of this compound waste.
-
Liquid Waste: For liquid waste, such as unused solutions or rinsates, use a sealable, non-reactive container.
-
Solid Waste: For solid waste, such as contaminated gloves, pipette tips, and empty vials, use a designated hazardous waste bag or a puncture-resistant container for sharps.
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: The label must include the full chemical name: "this compound."
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Location: Store the labeled hazardous waste container in a designated SAA within the laboratory.
-
Secure and Contained: The SAA should be a secure area, away from general laboratory traffic. The waste container must be kept closed at all times, except when adding waste. Secondary containment is recommended to prevent the spread of any potential spills.
5. Final Disposal:
-
Professional Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed environmental management company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or any materials contaminated with it be disposed of down the drain[1].
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Disclaimer: This guidance is based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) department for protocols and regulatory requirements tailored to their location.
References
Essential Safety and Operational Guidance for Handling NCT-501
Disclaimer: This document provides general guidance for handling NCT-501 in a laboratory setting. As no specific Material Safety Data Sheet (MSDS) or detailed handling procedures for this compound are publicly available, these recommendations are based on standard safety protocols for handling potent, biologically active small molecule compounds. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a formal risk assessment before handling this compound.
This compound is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a biologically active molecule that requires careful handling to minimize exposure and ensure laboratory safety.[1][2][3][4][5][6][7] This guide provides essential information on personal protective equipment, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloved with nitrile gloves | Safety glasses with side shields or safety goggles | Disposable gown with tight cuffs | N95 or higher rated respirator (in a ventilated enclosure) |
| Solution Preparation | Double-gloved with nitrile gloves | Safety glasses with side shields or safety goggles | Disposable gown with tight cuffs | Recommended if not handled in a chemical fume hood |
| Cell Culture and In Vitro Assays | Nitrile gloves | Safety glasses | Standard lab coat | Not generally required if handled in a biosafety cabinet |
| Animal Handling (In Vivo Studies) | Double-gloved with nitrile gloves | Safety glasses with side shields or safety goggles | Disposable gown with tight cuffs | N95 or higher rated respirator may be required |
| Waste Disposal | Nitrile gloves | Safety glasses | Lab coat | Not generally required |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Procedure:
-
Gown: Put on a disposable gown, ensuring it is fully buttoned or tied.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on the first pair of nitrile gloves, extending the cuffs over the gown's cuffs. Put on the second pair of gloves over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Gown: Untie or unbutton the gown and peel it away from your body, touching only the inside of the gown. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respirator (if used): Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Unused this compound powder, contaminated vials, and consumables (e.g., pipette tips, tubes) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous liquid waste container. Do not pour down the drain.
-
Contaminated PPE: Used gloves, gowns, and other disposable PPE should be placed in a designated hazardous waste bag.
Follow your institution's specific procedures for the disposal of hazardous chemical waste.
Logical Workflow for PPE Selection
The following diagram illustrates a general workflow for assessing risk and selecting the appropriate level of personal protective equipment when handling chemical compounds in a laboratory setting.
Caption: Workflow for Risk Assessment and PPE Selection.
References
- 1. This compound hydrochloride | CAS#:2080306-22-3 | Chemsrc [chemsrc.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NCT 501 hydrochloride | Aldehyde Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleck.co.jp [selleck.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
